Bis-NH2-PEG2
説明
do not confuse with EDDA, an EDTA derivative
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBOPFCKHIJFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-53-5 | |
| Record name | Polyethylene glycol bis(2-aminoethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24991-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044742 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS] | |
| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Ethylenedioxy)bis(ethylamine) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
929-59-9 | |
| Record name | 2,2′-(Ethylenedioxy)bis(ethylamine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol bis(2-aminoethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dioxaoctamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41ZT4UF34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-NH2-PEG2: Properties and Applications
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for Bis-NH2-PEG2, a valuable tool for researchers, scientists, and drug development professionals. This document details its physicochemical characteristics, reactivity, and provides illustrative protocols for its use in bioconjugation and proteomics applications.
Core Chemical and Physical Properties
This compound, also known by several synonyms including 1,8-Diamino-3,6-dioxaoctane and PROTAC Linker 19, is a short-chain, homobifunctional polyethylene (B3416737) glycol (PEG) derivative.[1] Its structure is characterized by two primary amine groups at either end of a two-unit ethylene (B1197577) glycol chain. This configuration imparts desirable properties such as hydrophilicity and reactivity, making it a versatile linker in various scientific applications.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.
| Property | Value | Reference |
| CAS Number | 929-59-9 | [1][2][3] |
| Molecular Formula | C6H16N2O2 | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid or solid powder | [2] |
| Purity | ≥95% - 99.95% | [1] |
| Density | 1.015 g/mL at 25 °C | [4] |
| Boiling Point | 105-109 °C at 6 mmHg | [4] |
| Solubility | Soluble in water and DMSO | [2][5] |
| Storage Conditions | Store at -20°C to -5°C, keep in a dry and dark place. | [2][3] |
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity. A typical ¹H NMR spectrum provides a clear signature of its structure.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 1,8-Diamino-3,6-dioxaoctane is characterized by specific chemical shifts corresponding to the protons in its structure.[6][7] The spectrum would typically show signals for the amine protons and the ethylene glycol protons.
Reactivity and Applications
The utility of this compound lies in the reactivity of its terminal primary amine groups. These amines readily participate in nucleophilic reactions, forming stable covalent bonds with various functional groups.
Key Reactions
The primary amines of this compound are most commonly reacted with:
-
Activated Carboxylic Acids (e.g., NHS esters): This is a widely used reaction in bioconjugation to form stable amide bonds. The reaction is typically carried out in a pH range of 7-9.[8]
-
Aldehydes and Ketones: The reaction with aldehydes and ketones forms an imine (Schiff base), which can be further reduced to a stable secondary amine. This reaction is pH-dependent, with an optimal pH around 5.
-
Isothiocyanates: This reaction yields a stable thiourea (B124793) linkage.
Primary Applications
This compound is a versatile linker molecule with a growing number of applications in biotechnology and pharmaceutical development.
-
PROTACs (Proteolysis Targeting Chimeras): It is frequently used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.[2][3] The PEG spacer enhances the solubility and can influence the ternary complex formation.
-
Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules, or to attach them to surfaces.
-
Nanoparticle Functionalization: The amine groups can be used to functionalize the surface of nanoparticles, improving their biocompatibility and providing handles for further modification.
-
Drug Delivery: As a component of drug delivery systems, it can improve the pharmacokinetic properties of therapeutic agents.
Experimental Protocols & Workflows
The following sections provide a detailed experimental protocol for a common application of this compound and a workflow diagram for PROTAC synthesis.
Experimental Protocol: Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid, using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in DMF or DMSO to a desired concentration.
-
Dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each. Prepare this solution fresh.
-
Dissolve this compound in the Coupling Buffer. A 10 to 50-fold molar excess of the linker over the carboxylic acid-containing molecule is recommended.
-
-
Activation of Carboxylic Acid:
-
Add the EDC/NHS solution to the carboxylic acid-containing molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated carboxylic acid solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess linker and byproducts.
-
Monitor the purification process using techniques like HPLC.
-
-
Characterization:
-
Characterize the final conjugate using methods such as mass spectrometry to confirm the successful conjugation.
-
PROTAC Synthesis Workflow
The following diagram illustrates a typical two-step workflow for the synthesis of a PROTAC molecule using this compound as a linker. This process involves the sequential conjugation of the protein of interest (POI) ligand and the E3 ligase ligand to the linker.
Caption: A generalized workflow for the two-step synthesis of a PROTAC using this compound.
Conclusion
This compound is a highly versatile and valuable molecule in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, hydrophilicity, and the reactivity of its primary amine groups make it an ideal choice for a variety of applications, most notably as a linker in the rapidly expanding field of targeted protein degradation with PROTACs. The information and protocols provided in this guide are intended to facilitate its effective use in research and development.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. 1,8-Diamino-3,6-dioxaoctane - CAS:929-59-9 - AllBioChem [allbiochem.com]
- 5. 1,8-Diamino-3,6-dioxaoctane | 929-59-9 [chemicalbook.com]
- 6. 1,8-Diamino-3,6-dioxaoctane(929-59-9) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Bis-NH2-PEG2: Structure, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-NH2-PEG2, a homobifunctional amine-terminated polyethylene (B3416737) glycol (PEG) linker. Its versatile chemical properties make it a valuable tool in bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, summarizes key quantitative data, provides experimental protocols for its application, and visualizes its role in cellular pathways.
Core Concepts: The this compound Structure
This compound, also known as 1,5-diamino-3-oxapentane, is a short-chain polyethylene glycol derivative with two primary amine (-NH2) groups at its termini.[1] These terminal amines serve as reactive handles for covalent attachment to various molecules, making it an effective crosslinking agent.
The fundamental structure consists of two ethylene (B1197577) glycol units, providing a flexible and hydrophilic spacer. This hydrophilicity can enhance the solubility and reduce the aggregation of conjugated biomolecules.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in experimental design, particularly in determining appropriate solvents and reaction conditions.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₆N₂O₂ | [2] |
| Molecular Weight | 148.20 g/mol | [2] |
| CAS Number | 929-59-9 | [2] |
| Appearance | Colorless to light yellow liquid or solid powder | [2][3] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) and water. | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at -20°C, protected from light and moisture. | [1][2] |
Applications in Bioconjugation and Drug Delivery
The presence of two primary amine groups makes this compound a versatile linker for a variety of bioconjugation applications. These amines can react with various functional groups, most commonly activated carboxylic acids (e.g., NHS esters), to form stable amide bonds.
Protein Modification and Crosslinking
This compound can be used to crosslink proteins or to conjugate other molecules to proteins. The PEG spacer can help to maintain the protein's tertiary structure and biological activity by providing distance between the conjugated molecules.
PROTAC Linker
A significant application of this compound is as a linker in the synthesis of PROTACs.[2][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker's length and composition are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][6][7]
The following Graphviz diagram illustrates the general mechanism of action for a PROTAC utilizing a linker like this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the efficiency of target protein degradation. The optimal linker length is target-dependent and must be determined empirically. The following table summarizes comparative data on the effect of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | Optimal Linker Length (PEG units) | Effect of Suboptimal Length | Reference |
| BRD4 | CRBN | PEG | 4-5 | Reduced degradation with 1-2 PEG units. | [7] |
| Estrogen Receptor α (ERα) | VHL | PEG | 4 | Shorter or longer linkers showed decreased degradation. | [4] |
| TANK-binding kinase 1 (TBK1) | VHL | PEG | 3 | Shorter linkers were less effective. | [4] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG/Alkyl | Not specified, but length-dependent | Linker length optimization was crucial for potency. | [4] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protocol for Protein Conjugation using this compound and an NHS Ester
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via a this compound linker. This is a two-step process where the NHS ester first reacts with one amine of the PEG linker, and the other amine is then available for conjugation. For direct crosslinking of two proteins, a homobifunctional NHS-PEG-NHS crosslinker would be used in a one-step reaction.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS-ester functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
-
Activation of this compound (optional, for creating a heterobifunctional linker in situ):
-
This step is for when you are first attaching a molecule to the PEG linker before attaching the linker to the protein.
-
Dissolve the NHS-ester functionalized molecule and a molar excess of this compound in anhydrous DMSO or DMF.
-
The reaction is typically carried out at room temperature for 1-4 hours. The progress can be monitored by LC-MS.
-
-
Conjugation to Protein:
-
If you have a pre-activated linker (e.g., NHS-PEG-NH2), dissolve it in DMSO or DMF immediately before use.
-
Add the activated linker solution to the protein solution with gentle stirring. A molar excess of the linker (e.g., 10-50 fold) over the protein is typically used to drive the reaction. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The pH of the reaction should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the degree of PEGylation.[11]
-
UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a chromophore, the degree of labeling.
-
TNBS Assay: To quantify the number of free primary amines remaining on the protein surface after conjugation, which can be used to estimate the degree of PEGylation.[5]
-
The following Graphviz diagram illustrates the experimental workflow for protein conjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bis-NH2-PEG2 (CAS: 929-59-9) for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-NH2-PEG2, a short-chain polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced therapeutics. This document details its chemical properties, applications—with a focus on Proteolysis Targeting Chimeras (PROTACs)—experimental protocols for its use, and its role in modulating cellular signaling pathways.
Core Properties and Specifications
This compound, also known by synonyms such as 1,2-Bis(2-aminoethoxy)ethane and 1,8-Diamino-3,6-dioxaoctane, is a hydrophilic, bifunctional linker.[1] Its defining feature is the presence of a primary amine group at both ends of a short diethylene glycol chain, making it a valuable building block in bioconjugation and medicinal chemistry.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers. Purity levels are consistently high, though it is always recommended to refer to the Certificate of Analysis for specific batches.[2][3][4]
| Property | Value | References |
| CAS Number | 929-59-9 | [1][2][5][6][7] |
| Molecular Formula | C6H16N2O2 | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2][3] |
| Appearance | Solid Powder | [2] |
| Purity | ≥95% to ≥98% | [1][2][3] |
| Solubility | DMSO: 250 mg/mL (1686.91 mM) | [2] |
| Storage Conditions | -20°C, dry, and dark | [2][3] |
Chemical Structure and Nomenclature
| Name | Structure |
| IUPAC Name | 2,2'-(ethane-1,2-diylbis(oxy))bis(ethan-1-amine) |
| SMILES | NCCOCCOCCN |
| InChI | InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2 |
Applications in Drug Development: The PROTAC Linker
This compound is prominently used as a flexible linker in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[5][8]
A PROTAC molecule consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.[5]
The linker is a critical determinant of a PROTAC's efficacy. Its length, flexibility, and hydrophilicity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[5] PEG-based linkers, such as this compound, are favored for their ability to improve the solubility and bioavailability of the PROTAC molecule.[5][6]
Experimental Protocols: PROTAC Synthesis via Amide Bond Formation
The dual amine functionality of this compound allows for the sequential formation of stable amide bonds with carboxyl-functionalized ligands for the POI and the E3 ligase. This is a common and robust strategy in PROTAC synthesis.
General Principle of Synthesis
The synthesis is typically a two-step process to avoid the formation of homodimers.
-
Step 1: Mono-acylation. The first ligand (e.g., a carboxylic acid derivative of an E3 ligase ligand like pomalidomide) is reacted with a large excess of this compound. The stoichiometric imbalance favors the formation of a mono-substituted intermediate where only one of the amine groups on the PEG linker has formed an amide bond.
-
Step 2: Second Amide Coupling. After purification, the mono-substituted intermediate, which now has a free terminal amine, is reacted with the second ligand (e.g., a carboxylic acid derivative of a POI binder) to form the final PROTAC.
Representative Protocol for Amide Coupling
This protocol is a representative methodology for the coupling of a carboxylic acid-functionalized ligand to one of the amine groups of this compound.
Materials:
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
This compound (CAS 929-59-9)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the Carboxylic acid-functionalized ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve a stoichiometric excess of this compound (e.g., 5.0 equivalents) in anhydrous DMF.
-
Slowly add the activated ligand solution to the this compound solution with continuous stirring at room temperature.
-
Monitor the reaction progress using LC-MS, looking for the formation of the mono-substituted product. The reaction is typically complete within 4-12 hours.
-
Upon completion, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous NaHCO3, water, and brine to remove unreacted starting materials and reagents.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography to isolate the mono-substituted intermediate (Ligand-NH-PEG2-NH2).
-
This intermediate can then be used in a second, similar amide coupling reaction with the second carboxylic acid-functionalized ligand to yield the final PROTAC.
Signaling Pathways and Mechanism of Action
PROTACs constructed with linkers like this compound function by inducing the degradation of a target protein through the Ubiquitin-Proteasome System (UPS). This mechanism is distinct from traditional inhibitors that only block a protein's activity.
The PROTAC-Mediated Protein Degradation Pathway
The general workflow for PROTAC-mediated protein degradation is a catalytic cycle that efficiently eliminates the target protein.
References
- 1. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Bis-NH2-PEG2, a homobifunctional amine-terminated polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals who utilize PEG linkers in various applications, including bioconjugation, drug delivery, and proteomics.
Core Properties of this compound
This compound, also known as 1,8-diamino-3,6-dioxaoctane, is a short-chain PEG derivative featuring primary amine groups at both ends. These terminal amines facilitate the covalent attachment of biomolecules, small molecules, or surfaces. The defined length and hydrophilic nature of the PEG chain impart favorable solubility and pharmacokinetic properties to the resulting conjugates.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 148.20 g/mol | [1][2][3][4] |
| Molecular Formula | C6H16N2O2 | [1][2][3][4] |
| CAS Number | 929-59-9 | [1][2][3][4] |
| Purity | ≥95% | [3][4] |
| Appearance | Solid Powder | [2] |
Experimental Determination of Molecular Weight
The accurate determination of the molecular weight of this compound is critical for its application in precise bioconjugation and drug formulation. Mass spectrometry is the primary analytical technique for this purpose.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
This section outlines a general methodology for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To verify the molecular weight of a this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile, or water)
-
Volumetric flasks and pipettes
-
Mass spectrometer with an electrospray ionization source
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).
-
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure mass accuracy.
-
Set the electrospray ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal conditions for the analysis of small, polar molecules.
-
Introduce the prepared this compound sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range. Given the molecular weight of this compound, a range of m/z 100-300 should be sufficient to observe the protonated molecule [M+H]+.
-
-
Data Analysis:
-
Process the acquired mass spectrum using the instrument's software.
-
Identify the peak corresponding to the protonated molecule of this compound ([M+H]+). The expected m/z value would be approximately 149.21 (148.20 + 1.0078).
-
Compare the experimentally determined m/z value with the theoretical value to confirm the identity and purity of the sample.
-
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the molecular weight of this compound using mass spectrometry.
Caption: Workflow for Molecular Weight Determination of this compound.
References
An In-depth Technical Guide to the Solubility of Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Bis-NH2-PEG2, a homobifunctional PEG linker crucial in bioconjugation, nanotechnology, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is paramount for designing and executing experiments, ensuring reaction efficiency, and developing stable formulations.
Introduction to this compound
This compound, also known as 1,8-Diamino-3,6-dioxaoctane, is a short, discrete polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a two-unit PEG chain.[1][2] Its chemical structure (C6H16N2O2) and molecular weight (148.20 g/mol ) contribute to its unique properties.[1][3] The hydrophilic PEG spacer enhances solubility in aqueous media, a critical feature for biological applications.[4][5][6][7] The terminal amine groups are reactive towards activated carboxylic acids (e.g., NHS esters) and carbonyls, enabling its use as a crosslinker or spacer in complex molecular assemblies.[2][4] A significant application is its use as a linker in the synthesis of PROTACs, which are designed to co-opt the cell's ubiquitin-proteasome system to degrade specific target proteins.[1][3][8]
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its use in various applications. Below is a summary of the available quantitative and qualitative solubility data for this compound.
Quantitative data for this compound is limited in publicly available literature. However, a key data point has been established in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in drug discovery and biological screening.
| Solvent | Concentration | Molar Equivalent | Conditions |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | 1686.91 mM | Requires ultrasonic agitation[3] |
| Water | No data available | No data available | - |
| Ethanol | No data available | No data available | - |
| Methanol (B129727) | No data available | No data available | - |
| Dichloromethane (DCM) | No data available | No data available | - |
| Dimethylformamide (DMF) | No data available | No data available | - |
Note: The absence of data does not imply insolubility but rather a lack of published quantitative measurements.
General solubility characteristics for short-chain, amine-terminated PEGs provide guidance for solvent selection. The hydrophilic nature of the PEG backbone is a dominant factor.
| Solvent Class | Solubility Assessment | Supporting Information |
| Aqueous Media | Soluble | The hydrophilic PEG spacer is explicitly stated to increase solubility in aqueous media.[4][5][6][7] Bifunctional amine PEGs are generally soluble in water and aqueous buffers.[9][10] |
| Polar Aprotic Solvents | Soluble | Includes DMSO and DMF.[9] High solubility in DMSO is quantitatively confirmed.[3] |
| Chlorinated Solvents | Soluble | Includes chloroform (B151607) and methylene (B1212753) chloride.[9] |
| Alcohols | Less Soluble | Includes methanol and ethanol.[9] |
| Nonpolar Solvents | Insoluble | Includes ether and toluene.[9] General PEGs are noted to be insoluble in hydrocarbons. |
Key Applications & Logical Workflows
The bifunctional nature of this compound makes it a versatile tool for chemical biology and drug development. Its primary role is to link two different molecular entities, leveraging its solubility and defined length.
This compound is widely used as a linker in the construction of PROTACs.[1][3] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker (like this compound) that connects them. The linker's flexibility and hydrophilicity are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target.
The dual amine groups allow this compound to act as a homobifunctional crosslinker. It can covalently link two molecules that have been functionalized with amine-reactive groups, such as NHS esters. This is a common strategy for conjugating peptides, proteins, or labeling molecules.
Experimental Protocol: Determining Aqueous Solubility
The following provides a generalized, robust protocol for quantitatively determining the solubility of this compound in an aqueous buffer, adaptable for other solvents. This method is based on creating a saturated solution and measuring the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound powder
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer and/or ultrasonic bath
-
Thermostatic shaker/incubator (e.g., set to 25 °C)
-
Microcentrifuge or filtering apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or a Total Organic Carbon (TOC) analyzer.
-
Calibrated volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Supersaturated Slurry:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial (e.g., add 50 mg to 1 mL of buffer). The amount should be sufficient to ensure undissolved solid remains.
-
Briefly vortex the mixture and sonicate for 5-10 minutes to break up any large aggregates.[3]
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the slurry to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation. Constant, gentle agitation is required.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully remove the vial. Let it stand to allow the solid to settle.
-
To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes.
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm filter. This step must be done quickly to avoid temperature changes that could affect solubility.
-
-
-
Quantification of Solute:
-
Carefully pipette a precise volume of the clear supernatant and dilute it with the solvent to a concentration within the linear range of the chosen analytical method.
-
Prepare a set of calibration standards of this compound with known concentrations.
-
Analyze the standards and the diluted sample using the analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical response versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mM.
-
4.3. Considerations for Accuracy
-
Temperature Control: Solubility is highly temperature-dependent. Maintain a constant temperature throughout the equilibration and separation steps.
-
Purity: The purity of the this compound will directly affect the results. Use a well-characterized lot with known purity (e.g., ≥95%).[1]
-
Solvent pH: For aqueous buffers, solubility can be pH-dependent due to the protonation of the amine groups. Ensure the pH is controlled and reported.
-
Analytical Method: The chosen analytical method must be validated for accuracy, precision, and linearity for this compound.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Amino-PEG2-amine, 929-59-9 | BroadPharm [broadpharm.com]
- 5. t-Boc-N-amido-PEG2-amine, 153086-78-3 | BroadPharm [broadpharm.com]
- 6. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 7. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 8. CheMondis Marketplace [chemondis.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]
An In-Depth Technical Guide to the Research Applications of Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a homobifunctional crosslinker that has garnered significant attention in biomedical research. Its structure, featuring a two-unit polyethylene (B3416737) glycol (PEG) chain flanked by primary amine groups, imparts a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in bioconjugation, nanoparticle functionalization, hydrogel formation, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 1,8-Diamino-3,6-dioxaoctane, 1,2-Bis(2-aminoethoxy)ethane, PROTAC Linker 19 | [1][2] |
| CAS Number | 929-59-9 | [1][2] |
| Molecular Formula | C6H16N2O2 | [1][2] |
| Molecular Weight | 148.20 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid powder | [2][3] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | [1][2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | -20°C, desiccated, and protected from light | [2] |
Applications in Research
The versatility of this compound stems from its two primary amine groups, which can readily react with various functional groups to form stable covalent bonds. This reactivity is harnessed in a multitude of research applications.
Bioconjugation and Surface Modification
The primary amines of this compound serve as reactive handles for conjugation to proteins, peptides, and other biomolecules. This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[4] The short PEG2 chain helps to reduce non-specific binding of charged molecules to modified surfaces.[5]
Experimental Protocol: General Amide Coupling to a Carboxylated Surface
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups, a common strategy for functionalizing nanoparticles or sensor surfaces.
Materials:
-
This compound
-
Carboxylated substrate (e.g., nanoparticles, beads)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).
-
Activate the carboxylated surface:
-
Suspend the carboxylated substrate in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the suspension. A typical molar ratio is a 2-5 fold excess of EDC/NHS over the available carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction forms a reactive NHS ester intermediate.
-
-
Conjugate this compound:
-
Wash the activated substrate with Coupling Buffer to remove excess EDC and NHS.
-
Immediately resuspend the activated substrate in Coupling Buffer.
-
Add the this compound stock solution to the activated substrate suspension. The molar ratio of this compound to the substrate will depend on the desired surface density and should be optimized empirically.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quench the reaction: Add the quenching solution to the reaction mixture and incubate for 15-30 minutes to deactivate any unreacted NHS esters.
-
Wash the functionalized substrate: Centrifuge the substrate and wash it multiple times with PBS to remove unreacted this compound and byproducts.
Workflow for Surface Functionalization
Nanoparticle Functionalization
This compound is employed to modify the surface of various nanoparticles, including gold nanoparticles and quantum dots. This PEGylation strategy is crucial for improving the colloidal stability of nanoparticles in biological fluids, reducing their uptake by the reticuloendothelial system, and providing reactive handles for further bioconjugation of targeting ligands or therapeutic agents.[6]
Quantitative Data on Nanoparticle Functionalization
| Nanoparticle Type | Capping Ligand | PEG Ligand | Quantification Method | Coverage Density (Chains/nm²) |
| Gold Nanoparticles | Citrate | HS-PEG-NH2 (various MW) | Fluorescence-based assays | Inversely correlated with MW |
| Gold Nanocages | PVP | HS-PEG-NH2 (various MW) | Fluorescence-based assays | Lower than citrate-capped |
| Gold Nanorods | CTAB | HS-PEG-NH2 (various MW) | Fluorescence-based assays | Significantly lower than citrate-capped |
This table is illustrative of general trends in PEGylation of gold nanoparticles and is not specific to this compound.
Hydrogel Formation
As a diamino-crosslinker, this compound can react with polymers containing amine-reactive functional groups (e.g., NHS esters, aldehydes) to form hydrogels.[8] These hydrogels are highly hydrated, biocompatible, and can be designed to be biodegradable, making them excellent candidates for drug delivery, tissue engineering, and 3D cell culture.[9][10] The mechanical properties and degradation kinetics of the hydrogel can be tuned by varying the concentration of this compound and the properties of the polymer backbone.
Experimental Protocol: PEG-Gelatin Hydrogel Formation
This protocol describes the formation of a hybrid hydrogel using a 4-arm-PEG with succinimidyl glutarate (SG) end groups and gelatin, where this compound could be used as an alternative or additional crosslinker to gelatin.
Materials:
-
4-arm-PEG-SG
-
Gelatin (or another amine-containing polymer)
-
This compound (as a crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional)
Procedure:
-
Prepare polymer solutions:
-
Dissolve 4-arm-PEG-SG in cold PBS to the desired concentration.
-
Dissolve gelatin and/or this compound in PBS. If a drug is to be encapsulated, it can be added to this solution.
-
-
Form the hydrogel:
-
Mix the 4-arm-PEG-SG solution and the gelatin/Bis-NH2-PEG2 solution in a 1:1 volume ratio.
-
The crosslinking reaction will begin immediately, forming the hydrogel. The gelation time will depend on the concentration and reactivity of the components.
-
-
Characterize the hydrogel:
-
The swelling ratio, degradation rate, and drug release profile can be characterized by incubating the hydrogel in PBS at 37°C.[11]
-
PROTAC Linker
One of the most prominent applications of this compound is as a linker in the synthesis of PROTACs.[3][12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase in the ternary complex. This compound provides a short, hydrophilic linker that can be readily incorporated into PROTAC synthesis.[14]
Signaling Pathway: KRAS Degradation
PROTACs are being actively developed to target oncogenic proteins like KRAS. A PROTAC designed to degrade KRASG12C would involve a warhead that binds to KRASG12C, a linker such as one derived from this compound, and a ligand for an E3 ligase like VHL or Cereblon. The formation of the KRASG12C-PROTAC-E3 ligase ternary complex leads to the ubiquitination and degradation of KRASG12C, thereby inhibiting downstream signaling pathways like the MAPK pathway, which is crucial for cancer cell proliferation.[15][16][17]
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol outlines a general strategy for synthesizing a PROTAC using a homobifunctional linker like this compound, where one amine is first reacted, and the second is then coupled to the other ligand.
Materials:
-
This compound
-
Ligand 1 (with a reactive group for amines, e.g., an NHS ester)
-
Ligand 2 (with a reactive group for amines, e.g., an NHS ester)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Mono-functionalization of the linker:
-
Dissolve Ligand 1 in anhydrous DMF.
-
Add a large excess of this compound (e.g., 10-20 equivalents) to the solution to favor the formation of the mono-substituted product.
-
Add DIPEA as a base and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS.
-
Purify the mono-substituted linker-ligand conjugate using HPLC.
-
-
Coupling to the second ligand:
-
Dissolve the purified mono-substituted conjugate in anhydrous DMF.
-
Add Ligand 2 (typically in a slight excess, e.g., 1.2-1.5 equivalents).
-
Add DIPEA and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Purify the final PROTAC product using HPLC.
-
Confirm the structure and purity using LC-MS and NMR.
-
Conclusion
This compound is a valuable and versatile tool in the arsenal (B13267) of researchers in drug development and materials science. Its well-defined structure, hydrophilicity, and bifunctional nature enable a wide range of applications, from enhancing the properties of biomolecules and nanoparticles to forming advanced materials like hydrogels and serving as a critical component in targeted protein degradation strategies. The experimental protocols and conceptual workflows provided in this guide offer a starting point for harnessing the potential of this compound in innovative research endeavors. As the fields of bioconjugation and targeted therapeutics continue to evolve, the utility of such well-defined linkers is set to expand even further.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]
- 6. chem.fsu.edu [chem.fsu.edu]
- 7. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]
- 9. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safety of Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for Bis-NH2-PEG2 (CAS: 929-59-9), a bifunctional amine-terminated polyethylene (B3416737) glycol linker. It is intended to serve as a technical resource for professionals in research and drug development who handle or utilize this compound, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide summarizes key safety information, outlines standardized experimental protocols for toxicity assessment, and provides visual representations of relevant biological and experimental workflows.
Section 1: Chemical and Physical Properties
This compound, also known by its chemical names 1,5-diamino-3-oxapentane and 1,2-Bis(2-aminoethoxy)ethane, is a clear, colorless liquid.[1] Its hydrophilic PEG spacer enhances solubility in aqueous media, a valuable characteristic for biological applications.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 929-59-9 | [1][2][3] |
| Molecular Formula | C6H16N2O2 | [3] |
| Molecular Weight | 148.21 g/mol | [4] |
| Appearance | Clear colorless to pale-yellow liquid | [1][4] |
| Boiling Point | 105-109 °C at 6 mmHg | [1] |
| Density | 1.015 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.461 | [1] |
| Solubility | Miscible in water | [1][4] |
Section 2: Hazard Identification and Safety Data
This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[4][5]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [5][6] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [5][6] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [5] |
Table 3: Precautionary Statements (P-Statements) for Safe Handling
| Code | Precautionary Statement | Reference(s) |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [5][6] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [6] |
| P405 | Store locked up. | [5][7] |
Section 3: Experimental Protocols for Safety Assessment
The safety data presented are typically derived from standardized studies following OECD (Organisation for Economic Co-operation and Development) guidelines. The following sections detail the general methodologies for the key toxicity endpoints.
Acute Oral Toxicity (Based on OECD Guideline 423)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[8]
Methodology:
-
Test Animals: Typically, young adult female rats are used.[8]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[8] They are fasted overnight before dosing.[8]
-
Dosing: The test substance is administered orally by gavage in a stepwise procedure.[8] The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[9]
-
Procedure: A small group of animals (typically 3) is dosed at the starting level.[9] The outcome (mortality or survival) determines the next step: testing at a higher dose, a lower dose, or ceasing testing.[9]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[7][10]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[7]
Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eye.[11][12]
Methodology:
-
Test Animals: Albino rabbits are the recommended species for this test.[11][12]
-
Procedure: A single dose (typically 0.1 mL for liquids) of the test substance is applied to the conjunctival sac of one eye of the animal.[13][14] The other eye remains untreated as a control.[13]
-
Initial Test: The test is initially performed on a single animal.[11] If severe effects are observed, no further testing is necessary. If the results are less severe, the test is confirmed in additional animals.[11][14]
-
Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.[11] The observation period may be extended up to 21 days to assess the reversibility of the effects.[12]
-
Scoring: Ocular lesions are scored using a standardized system (e.g., Draize scale).[15]
Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximization Test)
This test is used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis).[16][17]
Methodology:
-
Induction Phase:
-
Intradermal Injections: The test substance is injected intradermally, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.[17][18]
-
Topical Application: One week after the injections, the test substance is applied topically to the same area under an occlusive patch for 48 hours.[17]
-
-
Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance applied topically to a naive site.[17][18] A control group, not exposed during induction, is also challenged.[17]
-
Observations: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.[19]
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to the control group to determine if sensitization has occurred.[18]
Section 4: Biological Context and Experimental Workflows
This compound is widely used as a linker in the development of PROTACs.[3][15] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system (UPS).[4][20]
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism by which a PROTAC, utilizing a linker such as this compound, facilitates the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Skin Sensitization Assessment
The following diagram outlines the key steps in a Guinea Pig Maximization Test (GPMT) to assess the skin sensitization potential of a substance like this compound.
Caption: Workflow for the Guinea Pig Maximization Test (GPMT).
Section 5: Storage and Handling
-
Storage: Store in a cool, dark place, under an inert gas atmosphere.[4] Recommended storage temperatures vary by supplier, ranging from room temperature to below +30°C or at -5°C.[1][3]
-
Handling: Use in a well-ventilated area.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5][6] Avoid breathing vapors or mist.[7]
-
Incompatibilities: Incompatible with strong oxidizing agents and acids.[4]
Section 6: First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][6]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or doctor.[6]
This guide provides a summary of available safety information and standardized testing protocols for this compound. It is crucial for all personnel to consult the most current and specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical and to adhere to all institutional and regulatory safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. ijrap.net [ijrap.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. flashpointsrl.com [flashpointsrl.com]
- 15. daikinchemicals.com [daikinchemicals.com]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ec.europa.eu [ec.europa.eu]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. biopharma.co.uk [biopharma.co.uk]
- 21. cloudfront.zoro.com [cloudfront.zoro.com]
The Strategic Imperative of Bis-NH2-PEG2 in Advanced Drug Development
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bis-NH2-PEG2, a diamine-functionalized polyethylene (B3416737) glycol (PEG) linker, has emerged as a critical component in the rational design of sophisticated therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). Its unique physicochemical properties, including hydrophilicity and defined length, are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. This guide provides a comprehensive overview of this compound, its synonyms, chemical properties, and its application in drug development, with a focus on PROTACs targeting the c-Met oncogene.
Core Concepts: Synonyms and Chemical Properties
This compound is known by several alternative names and chemical identifiers, which are crucial for comprehensive literature and database searches. Understanding these synonyms is fundamental for researchers navigating the landscape of bioconjugation and drug linker technology.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name/Identifier |
| Common Name | This compound |
| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]ethan-1-amine[1] |
| Alternative Chemical Names | 1,8-Diamino-3,6-dioxaoctane[2][3] |
| 1,2-Bis(2-aminoethoxy)ethane[2][3] | |
| 3,6-dioxaoctamethylenediamine[2][3] | |
| Trade/Linker Name | PROTAC Linker 19[1][2] |
| CAS Number | 929-59-9[1][2][3] |
The physical and chemical properties of this compound underpin its utility as a linker molecule. Its PEG backbone imparts hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules. The terminal primary amine groups provide reactive handles for conjugation to other molecular entities.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H16N2O2 | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Solid Power / Liquid | [1] |
| Purity | ≥95% - ≥98% | [1][2][3] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Dry, dark at -20°C for 1 year | [1] |
Application in PROTAC Design: Targeting the c-Met Oncogene
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in the proliferation, differentiation, and metastasis of various cancer cells through the activation of multiple downstream signaling cascades.[4] PROTACs offer a novel therapeutic strategy by inducing the degradation of c-Met rather than simply inhibiting its kinase activity. The linker, in this case, represented by this compound, is a pivotal component that dictates the efficacy of the resulting PROTAC.
Signaling Pathway of c-Met
The following diagram illustrates the signaling pathways downstream of c-Met activation, which are abrogated by PROTAC-mediated degradation of the receptor.
References
- 1. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, enabling the covalent attachment of PEG chains to biomolecules such as proteins, peptides, and antibodies. This process, known as PEGylation, has revolutionized the pharmaceutical industry by enhancing the therapeutic properties of numerous drugs. The unique physicochemical characteristics of PEG—including its hydrophilicity, biocompatibility, and non-immunogenicity—make it an ideal candidate for improving drug solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of PEG linkers, their properties, the chemistries used for their conjugation, and the analytical techniques for their characterization, aimed at professionals in research and drug development.[1][2][3][4][]
Core Concepts of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene (B1197577) oxide units (-CH2-CH2-O-).[1][4] The length of the PEG chain can be precisely controlled to achieve desired physicochemical properties. PEG linkers are broadly classified based on their structure, molecular weight distribution, and the reactivity of their terminal functional groups.
Structural Classification
-
Linear PEGs: These consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type of PEG linker used in bioconjugation.[3]
-
Branched PEGs: These have multiple PEG chains radiating from a central core. This "umbrella-like" structure provides enhanced steric hindrance, which can be more effective at protecting the conjugated biomolecule from enzymatic degradation and immune recognition compared to linear PEGs of the same total molecular weight.[6]
-
Multi-arm PEGs: These structures have more than two PEG chains extending from a central core and can be used to create complex architectures or to attach multiple molecules.
Classification by Molecular Weight Distribution
-
Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by a polydispersity index (PDI).[2][4]
-
Monodisperse (or Discrete) PEGs (dPEGs): These are single molecular weight PEG compounds with a precise number of ethylene oxide units.[2][4][7] The use of monodisperse PEGs allows for the creation of more homogeneous bioconjugates with well-defined properties, which is highly desirable for therapeutic applications.[7]
A logical breakdown of PEG linker types is illustrated in the diagram below.
Physicochemical Properties of PEG Linkers
The properties of a PEG linker are largely determined by its molecular weight and structure. The table below summarizes key physicochemical properties of several discrete PEG (dPEG®) linkers.
| dPEG® Product | Number of EO Units | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| dPEG® 4 | 4 | 237.26 | 14.1 |
| dPEG® 8 | 8 | 413.47 | 28.3 |
| dPEG® 12 | 12 | 589.68 | 42.5 |
| dPEG® 24 | 24 | 1142.31 | 85.1 |
Data is illustrative and may vary based on specific functional groups.
Impact of PEGylation on Pharmacokinetics
One of the primary goals of PEGylation is to improve the pharmacokinetic profile of a therapeutic molecule. The increased hydrodynamic radius of a PEGylated protein reduces its renal clearance, leading to a longer circulation half-life.[8] This effect is generally dependent on the molecular weight and structure of the attached PEG.
Quantitative Impact of PEG Linker Size on Half-Life
The effect of PEG size on the half-life of a biopharmaceutical is exemplified by the different formulations of peginterferon alfa.
| Drug | PEG Moiety | Absorption Half-life (hours) | Reference |
| Interferon alfa | None | 2.3 | [8][9] |
| Peginterferon alfa-2b | 12 kDa linear | 4.6 | [8][9] |
| Peginterferon alfa-2a | 40 kDa branched | 50 | [8][9] |
As the data indicates, a larger, branched PEG chain can dramatically increase the absorption half-life compared to a smaller, linear PEG.
Cleavable vs. Non-Cleavable PEG Linkers
In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), the choice between a cleavable and a non-cleavable linker is critical as it dictates the mechanism of payload release.[10]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are cleaved to release the cytotoxic payload upon reaching the target site, such as the acidic environment of endosomes or the presence of specific enzymes within the tumor cell.[11] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[11][12]
-
Non-Cleavable Linkers: These linkers are highly stable and rely on the complete lysosomal degradation of the antibody to release the payload.[10] This generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity.[10]
The diagram below illustrates the different release mechanisms for cleavable and non-cleavable linkers in the context of an ADC.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioconjugation using Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a homobifunctional crosslinking reagent. Its structure consists of a short, hydrophilic diethylene glycol (PEG2) spacer terminated at both ends with primary amine groups. This configuration makes it a versatile tool in bioconjugation, particularly for linking molecules that possess reactive carboxyl groups. The polyethylene (B3416737) glycol spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and minimize steric hindrance.
These application notes provide detailed protocols for the use of this compound in the covalent crosslinking of proteins or other biomolecules containing carboxyl groups, primarily through the use of carbodiimide (B86325) chemistry (EDC/NHS).
Principle of the Reaction
The primary amino groups of this compound do not directly react with the carboxyl groups of biomolecules. A carboxyl-activating agent is required to facilitate the formation of a stable amide bond. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main stages:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on a protein or other molecule to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Amine Reaction and Amide Bond Formation:
-
One-Step Protocol: In the presence of this compound, the O-acylisourea intermediate can directly react with one of its primary amine groups to form an amide bond. This process can then be repeated on a second carboxyl-containing molecule to achieve crosslinking. However, this one-step method can also lead to direct conjugation of the carboxyl- and amine-containing molecules without the linker.
-
Two-Step Protocol: To improve efficiency and control, NHS or Sulfo-NHS is added. The O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This activated molecule can then be purified and subsequently reacted with this compound to form the desired conjugate. This two-step process offers greater control over the crosslinking reaction.[1]
-
The overall reaction scheme for a two-step EDC/NHS mediated conjugation is illustrated below.
References
Application Notes and Protocols for Protein Labeling with Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Bis-NH2-PEG2, a homobifunctional amine-terminated polyethylene (B3416737) glycol linker, for the labeling and crosslinking of proteins. This document outlines the principles of conjugation, detailed experimental protocols, and methods for the characterization and purification of the resulting PEGylated proteins.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The attachment of PEG chains can improve protein solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity by masking epitopes.[1] this compound is a short, discrete PEG linker with primary amine groups at both termini. While commonly employed as a linker in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), it can also be used to crosslink proteins by targeting their carboxyl groups.[2][3][4][]
This protocol focuses on the conjugation of this compound to a protein's carboxylic acid residues (aspartic acid, glutamic acid, and the C-terminus) through the use of carbodiimide (B86325) chemistry. This method involves the activation of the protein's carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a reactive ester intermediate that subsequently couples with the amine groups of this compound.[6][7][8]
Principle of the Reaction
The conjugation of this compound to a protein's carboxyl groups is a two-step process:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency and stability of the reaction, NHS or sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester.[8]
-
Coupling with this compound: The NHS ester-activated protein is then reacted with this compound. The primary amine groups of the PEG linker nucleophilically attack the NHS ester, forming a stable amide bond and releasing NHS. Due to the bifunctional nature of this compound, this can result in intramolecular crosslinking within a single protein or intermolecular crosslinking between multiple protein molecules.
Materials and Equipment
Reagents:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents (if necessary)
-
Dialysis or desalting columns for buffer exchange and purification
-
Reagents for protein concentration determination (e.g., Bradford or BCA assay)
-
Reagents for SDS-PAGE analysis (e.g., acrylamide, SDS, loading dye, protein standards)
-
Chromatography columns for purification (e.g., size exclusion, ion exchange)
Equipment:
-
pH meter
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Spectrophotometer
-
SDS-PAGE electrophoresis system
-
Chromatography system (e.g., FPLC or HPLC)
-
Centrifuge
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol is designed to minimize self-conjugation of the protein by activating the carboxyl groups first, followed by the addition of the amine-containing PEG linker.
1. Protein Preparation:
-
Dissolve the protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using dialysis or a desalting column.
2. Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer or water immediately before use.
-
Add EDC and NHS/sulfo-NHS to the protein solution. A typical molar excess is 2-10 fold for EDC and 5-25 fold for NHS/sulfo-NHS relative to the protein. (See table below for recommended starting concentrations).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
3. Coupling with this compound:
-
Prepare a stock solution of this compound in PBS (pH 7.2-7.5).
-
Add the this compound solution to the activated protein solution. The molar ratio of this compound to protein can be varied to control the degree of labeling and crosslinking. A 10-50 fold molar excess is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer (PBS).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add Quenching Buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the PEGylated Protein:
-
Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
For further purification and to separate different PEGylated species (e.g., monomeric labeled protein, crosslinked dimers/oligomers), chromatographic techniques are recommended.[9][10]
-
Size Exclusion Chromatography (SEC): Separates proteins based on their hydrodynamic radius. This is effective for separating PEGylated proteins from the un-PEGylated form and for isolating crosslinked species.[9]
-
Ion Exchange Chromatography (IEX): Separates proteins based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated forms.[9]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step for purification.[2][11]
-
Quantitative Data Summary
| Parameter | Recommended Starting Range | Purpose |
| Protein Concentration | 1 - 10 mg/mL | To ensure efficient reaction kinetics. |
| EDC Molar Excess | 2 - 10 fold over protein | To activate carboxyl groups. |
| NHS/sulfo-NHS Molar Excess | 5 - 25 fold over protein | To stabilize the activated intermediate. |
| This compound Molar Excess | 10 - 50 fold over protein | To drive the coupling reaction. |
| Activation pH | 6.0 | Optimal for EDC/NHS activation of carboxyls.[6] |
| Coupling pH | 7.2 - 7.5 | Optimal for the reaction of NHS esters with primary amines.[7] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for carboxyl activation. |
| Reaction Time (Coupling) | 2 hours at RT or overnight at 4°C | To allow for efficient coupling. |
Characterization of PEGylated Protein
The extent of PEGylation and the nature of the resulting conjugates should be thoroughly characterized:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein. Crosslinked species will appear as higher molecular weight bands.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and to identify the number of attached PEG linkers.[10]
-
HPLC/FPLC (SEC, IEX, RP-HPLC): To assess the purity of the conjugate and to separate different PEGylated species.
-
Functional Assays: To determine if the PEGylation process has affected the biological activity of the protein.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 6. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Bis-NH2-PEG2 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-NH2-PEG2 in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[4][5] this compound, also known as 1,2-Bis(2-aminoethoxy)ethane, is a short, flexible, and hydrophilic linker containing two terminal amine groups.[6] These reactive amine functionalities allow for the covalent attachment of the POI and E3 ligase ligands through stable amide bond formation. The PEG2 unit enhances the aqueous solubility of the resulting PROTAC, a crucial property for improving bioavailability and cell permeability.[5] The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure a productive ternary complex formation that leads to efficient ubiquitination and subsequent degradation of the target protein.[4][7]
Mechanism of Action and Experimental Workflow
The fundamental mechanism of a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development and Evaluation
The development and evaluation of a PROTAC is a multi-step process that involves synthesis, in vitro characterization, and cellular assays to confirm its mechanism of action and efficacy.
Caption: A typical workflow for the design and evaluation of PROTACs.
Quantitative Data on PROTACs with PEG Linkers
The length of the PEG linker significantly impacts the degradation efficiency of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. Below is a summary of representative data from studies on PROTACs with varying linker lengths. While specific data for a this compound linker is not available in the cited literature, the data for the shortest PEG linkers can provide an initial estimate of performance.
Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [7]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths [1]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | N/A |
| 12-29 | Submicromolar | >90% |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Experimental Protocols
Representative Protocol for PROTAC Synthesis using this compound
This protocol describes a general two-step approach for synthesizing a PROTAC using a this compound linker, involving sequential amide bond formation. This is a representative protocol and may require optimization for specific POI and E3 ligase ligands.
Step 1: Mono-acylation of this compound with POI Ligand
-
Reagents and Materials:
-
Carboxylic acid-functionalized POI ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Ethyl acetate (B1210297)
-
Silica gel for column chromatography
-
-
Procedure: a. Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound (3.0-5.0 eq to favor mono-acylation) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the mono-acylated intermediate (POI-Linker-NH2).
Step 2: Coupling of E3 Ligase Ligand to POI-Linker-NH2 Intermediate
-
Reagents and Materials:
-
POI-Linker-NH2 intermediate
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
-
-
Procedure: a. Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of the POI-Linker-NH2 intermediate (1.1 eq) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS. e. Upon completion, dilute the reaction mixture with a suitable solvent and purify the final PROTAC by preparative HPLC. f. Characterize the final product by LC-MS and NMR.
Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein by Western blot.[8][9]
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. After treatment, aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. b. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[10][11]
-
Reaction Setup: a. Prepare a reaction mixture containing:
- Ubiquitin-activating enzyme (E1)
- Ubiquitin-conjugating enzyme (E2)
- E3 ubiquitin ligase
- Recombinant target protein (POI)
- Ubiquitin
- ATP
- Assay buffer b. Add the PROTAC at various concentrations to the reaction mixture. Include a DMSO vehicle control. c. Set up control reactions (e.g., no E1, no E3, no PROTAC) to ensure the observed ubiquitination is dependent on all components.
-
Incubation: a. Incubate the reaction at 37°C for 1-2 hours.
-
Detection: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling. b. Separate the reaction products by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Perform a Western blot using a primary antibody against the POI. e. A "ladder" of higher molecular weight bands above the unmodified POI indicates successful polyubiquitination.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on cell proliferation and cytotoxicity.[12][13][14]
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: a. Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Assay Protocol: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C. b. Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® Reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by--Step Guide to PROTAC Linker Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism offers a powerful and potentially more effective alternative to traditional small-molecule inhibitors.[2]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and triazoles, each offering different properties regarding solubility, flexibility, and synthetic accessibility.
This guide provides detailed protocols for two of the most common and robust methods for conjugating linkers in PROTAC synthesis: Amide Bond Formation and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry."
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC synthesis and characterization.
Experimental Protocols
This section provides detailed, step-by-step protocols for the two primary linker conjugation methods.
Protocol 1: Amide Bond Formation
Amide coupling is a widely used, robust method for connecting a carboxylic acid-functionalized component with an amine-functionalized component.
A. Materials
-
POI ligand with a terminal amine or carboxylic acid
-
E3 ligase ligand with a terminal carboxylic acid or amine
-
Linker with complementary functional groups (if not pre-attached to one of the ligands)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
B. Procedure
-
In a clean, dry round-bottom flask, dissolve the amine-containing component (1.0 eq) in anhydrous DMF.
-
To this solution, add the carboxylic acid-containing component (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).[3]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-12 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of dichloromethane/methanol) to yield the final PROTAC.[3]
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3]
| Parameter | Condition |
| Reactant Stoichiometry | Amine (1.0 eq), Carboxylic Acid (1.1 eq) |
| Coupling Agent | HATU (1.2 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Workup | EtOAc extraction, NaHCO₃ and brine washes |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 20-95% (highly substrate-dependent)[5] |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" provides a highly efficient and specific method for conjugating an azide-functionalized component with an alkyne-functionalized component to form a stable triazole linker.
A. Materials
-
POI ligand with a terminal alkyne or azide (B81097)
-
E3 ligase ligand with a terminal azide or alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of t-BuOH and water, or DMF)[6]
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
B. Synthesis of an Azide-Functionalized Ligand (Example: Pomalidomide-C5-Azide)
-
Alkylation: To a solution of pomalidomide (B1683931) (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq). Stir the mixture at 60 °C for 12 hours. After workup and purification, this yields N-(5-bromopentyl)-pomalidomide.
-
Azidation: To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (3.0 eq). Stir the mixture at 60 °C for 6 hours. After workup and purification, this yields pomalidomide-C5-azide.[1]
C. CuAAC Conjugation Procedure
-
In a reaction vial, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (e.g., pomalidomide-C5-azide, 1.05 eq) in a suitable solvent system (e.g., t-BuOH/water).[6]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture of the alkyne and azide, add the sodium ascorbate solution (0.2 eq) followed by the CuSO₄ solution (0.1 eq).[6]
-
Stir the reaction at room temperature. The reaction is typically complete within 4-12 hours.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole-linked PROTAC.
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Condition |
| Reactant Stoichiometry | Alkyne (1.0 eq), Azide (1.05 eq) |
| Catalyst | CuSO₄·5H₂O (0.1 eq) |
| Reducing Agent | Sodium Ascorbate (0.2 eq) |
| Solvent | t-BuOH/water or DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Workup | EtOAc extraction, water and brine washes |
| Purification | Silica Gel Column Chromatography |
| Expected Yield | 40-83% (highly substrate-dependent)[4] |
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To monitor reaction progress, assess purity, and confirm the molecular weight of the final product.[7] |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final PROTAC.[8] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | To confirm the chemical structure of the final PROTAC.[3] |
| HRMS (High-Resolution Mass Spectrometry) | To confirm the elemental composition of the final PROTAC.[3] |
Conclusion
The successful conjugation of a linker to the protein of interest and E3 ligase ligands is a pivotal step in the synthesis of a functional PROTAC. Amide bond formation and copper-catalyzed azide-alkyne cycloaddition are two of the most reliable and versatile methods for achieving this. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to synthesize and characterize novel PROTACs for targeted protein degradation studies. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is crucial for the development of potent and selective PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-NH2-PEG2 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-PEG2, also known as 1,8-Diamino-3,6-dioxaoctane, is a homobifunctional crosslinker containing two primary amine groups separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This molecule offers a versatile platform for bioconjugation and the development of advanced drug delivery systems. The PEG component enhances hydrophilicity, reduces immunogenicity, and improves the pharmacokinetic profile of conjugated molecules or nanoparticles, while the terminal amine groups provide reactive handles for covalent attachment to various functional groups.[3][4]
These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for the functionalization of nanoparticles, formation of hydrogels, drug loading, and in vitro characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | PROTAC Linker 19, 1,8-Diamino-3,6-dioxaoctane, 1,2-Bis(2-aminoethoxy)ethane |
| CAS Number | 929-59-9 |
| Molecular Formula | C6H16N2O2 |
| Molecular Weight | 148.20 g/mol |
| Appearance | Solid Powder or Liquid |
| Purity | ≥95% |
| Solubility | DMSO: 250 mg/mL (1686.91 mM; may require sonication) |
| Storage | Dry, dark, and at -20°C for up to one year |
Data sourced from multiple suppliers.[2][5]
Applications in Drug Delivery
The unique properties of this compound make it a valuable tool in several drug delivery strategies:
-
Nanoparticle Functionalization: The amine terminals can be conjugated to the surface of nanoparticles (e.g., PLGA, gold nanoparticles) to create a hydrophilic shell. This "stealth" coating helps to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[6]
-
Hydrogel Formation: As a crosslinking agent, this compound can react with polymers containing amine-reactive functional groups to form biocompatible hydrogels for sustained drug release.[7][8]
-
PROTAC Linker: It is utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[4][5][9]
-
Bioconjugation: The amine groups can be used to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents to a carrier system.[3]
Experimental Protocols
Protocol 1: Functionalization of PLGA Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles via EDC/NHS chemistry.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Organic solvent (e.g., Dichloromethane - DCM, or a mixture of Ethyl Acetate and Acetone)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
Procedure:
-
Nanoparticle Formulation:
-
Dissolve 100 mg of PLGA-COOH in 2 mL of a suitable organic solvent.
-
Prepare a 1% (w/v) aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the PLGA solution dropwise to 10 mL of the surfactant solution while stirring vigorously.
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes) and wash three times with deionized water to remove excess surfactant.
-
-
Activation of Carboxyl Groups:
-
Resuspend the PLGA-COOH nanoparticles in 10 mL of PBS (pH 7.4).
-
Add 50 mg of EDC and 30 mg of NHS to the nanoparticle suspension.
-
Stir the reaction mixture for 1 hour at room temperature to activate the carboxyl groups on the nanoparticle surface.
-
-
Conjugation of this compound:
-
Dissolve 50 mg of this compound in 1 mL of PBS.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of Tris buffer.
-
Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours using a 10 kDa MWCO membrane, with frequent water changes.
-
Alternatively, nanoparticles can be purified by repeated centrifugation and resuspension in deionized water.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Table 2: Representative Characterization of PLGA and PEGylated PLGA Nanoparticles
| Parameter | PLGA-COOH Nanoparticles | PLGA-PEG-NH2 Nanoparticles |
| Hydrodynamic Diameter (nm) | 150 ± 10 | 165 ± 15 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -25 ± 5 | -5 ± 3 |
Note: These are example values and will vary depending on the specific PLGA and reaction conditions.
Protocol 2: Preparation of a this compound Crosslinked Hydrogel for Drug Delivery
This protocol outlines the formation of a hydrogel by crosslinking a multi-arm PEG-NHS ester with this compound.
Materials:
-
4-arm PEG-NHS (Polyethylene glycol with 4 arms, each terminated with an N-hydroxysuccinimide ester)
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Sterile PBS, pH 7.4
-
Vortex mixer
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 10% (w/v) solution of 4-arm PEG-NHS in sterile PBS.
-
Prepare a 5% (w/v) solution of this compound in sterile PBS.
-
Dissolve the drug in the this compound solution at the desired concentration.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the 4-arm PEG-NHS solution and the this compound/drug solution in a 1:1 volume ratio.
-
Immediately vortex the mixture for 10-15 seconds.
-
Gelation should occur within minutes at room temperature.
-
-
Drug Loading and Release:
-
The drug is physically entrapped within the hydrogel network as it forms.
-
For drug release studies, place the hydrogel in a known volume of release buffer (e.g., PBS at 37°C) and periodically sample the buffer to determine the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Table 3: Example Drug Release Profile from a PEG Hydrogel
| Time (hours) | Cumulative Doxorubicin Release (%) |
| 1 | 15 ± 3 |
| 6 | 35 ± 5 |
| 12 | 50 ± 6 |
| 24 | 68 ± 7 |
| 48 | 85 ± 8 |
| 72 | 95 ± 5 |
Note: Release kinetics will depend on the hydrogel crosslinking density, drug properties, and release conditions.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of drug-loaded, this compound functionalized nanoparticles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Drug-loaded PEGylated nanoparticles
-
Free drug solution (as a positive control)
-
Empty PEGylated nanoparticles (as a vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in complete medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Table 4: Example Cytotoxicity Data for Doxorubicin Formulations
| Formulation | IC50 (µg/mL) on MCF-7 cells |
| Free Doxorubicin | 0.5 ± 0.1 |
| Doxorubicin-loaded PLGA-PEG-NH2 Nanoparticles | 0.8 ± 0.2 |
| Empty PLGA-PEG-NH2 Nanoparticles | > 100 |
Note: IC50 values are indicative and will vary based on the cell line, drug, and nanoparticle formulation.
Visualizations
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 4. adooq.com [adooq.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification with Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-PEG2, also known as 1,8-Diamino-3,6-dioxaoctane, is a short, hydrophilic, and bifunctional crosslinker widely employed in surface modification.[1][2] Its two terminal primary amine groups allow for the covalent attachment to a variety of surfaces and molecules.[3][4] This modification is crucial in numerous biomedical and biotechnological applications due to its ability to impart a hydrophilic character to surfaces, thereby reducing non-specific protein adsorption, enhancing biocompatibility, and improving the aqueous solubility and stability of conjugated molecules.[5] Common applications include the functionalization of nanoparticles for drug delivery, the creation of biocompatible coatings for medical devices, and the development of sensitive biosensors.[6][] this compound also serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins.[8][9][10]
Key Applications
-
Bioconjugation: Covalent linkage of proteins, peptides, and other biomolecules.[3]
-
Drug Delivery: Surface modification of nanoparticles and liposomes to improve circulation time and reduce immunogenicity.[6]
-
Biocompatible Coatings: Functionalization of surfaces to prevent biofouling and improve compatibility with biological systems.[]
-
PROTAC Synthesis: Used as a linker to connect a target-binding ligand and an E3 ligase ligand.[8][10]
-
Nanotechnology: Functionalization of nanomaterials for various research and therapeutic purposes.[1][2]
-
Cell Culture: Modification of culture surfaces to promote or control cell adhesion.[2]
Quantitative Data on PEGylated Surfaces
The effectiveness of surface modification with PEG derivatives can be quantified using various analytical techniques. The following table summarizes typical quantitative data obtained from surfaces modified with amino-terminated PEGs.
| Surface Property | Analytical Technique | Pre-Modification Value | Post-Modification Value with Amino-PEG | Reference |
| Elemental Surface Composition (Carbon) | X-ray Photoelectron Spectroscopy (XPS) | Varies by substrate | Significant increase in C1s peak | [11] |
| Elemental Surface Composition (Silicon) | X-ray Photoelectron Spectroscopy (XPS) | High Si2p peak for silicon substrates | Decrease in Si2p peak | [11] |
| PEG Grafting Density | Fluorescence Measurement | N/A | 0.028 - 0.083 PEGs/nm² | [12] |
| Zeta Potential (Amine-bearing NPs) | Dynamic Light Scattering (DLS) | Positive (e.g., +30 mV) | Reduced positive charge with increasing PEG MW | [6] |
| Protein Adsorption (Serum) | Optical Waveguide Lightmode Spectroscopy (OWLS) | ~250 ng/cm² (on TiO2) | < 1 ng/cm² | |
| Cell Attachment | Cell Counting | High | Significantly Reduced |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine)
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is 1:2:50 (Nanoparticle-COOH : NHS : EDC), but this should be optimized.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Coupling of this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension. The molar excess of this compound will depend on the desired surface density and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Washing:
-
Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
Incubate for 15 minutes.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in PBS.
-
Repeat the washing step (centrifugation and resuspension in PBS) three times to remove unreacted reagents.
-
-
Storage:
-
Resuspend the final nanoparticle product in a suitable buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Functionalization of Aldehyde-Modified Surfaces via Reductive Amination
This protocol details the attachment of this compound to a surface functionalized with aldehyde groups.
Materials:
-
Aldehyde-functionalized substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Preparation of Reagent Solution:
-
Dissolve this compound in the phosphate buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Add sodium cyanoborohydride to the solution (a slight molar excess relative to the amine groups).
-
-
Surface Reaction:
-
Immerse the aldehyde-functionalized substrate in the this compound and sodium cyanoborohydride solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature in a sealed container to prevent evaporation. This reaction forms a stable secondary amine linkage.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the surface thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The success of the surface modification can be confirmed by surface analysis techniques such as XPS or contact angle measurements.
-
Visualizations
Caption: Workflow for nanoparticle surface modification with this compound.
Caption: Logical relationship in reductive amination surface modification.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. NH2-PEG2-NH2, CAS NO.929-59-9 - Huateng Pharma [en.huatengsci.com]
- 3. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. cris.ucr.edu [cris.ucr.edu]
- 6. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. CheMondis Marketplace [chemondis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Amine-Reactive PEGylation Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of amine-reactive polyethylene (B3416737) glycol (PEG) reagents for the modification of proteins, peptides, and other biomolecules. PEGylation, the covalent attachment of PEG chains, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Amine-reactive PEGylation specifically targets primary amines, such as the N-terminal alpha-amine and the epsilon-amines of lysine (B10760008) residues, offering a robust method for bioconjugation.[3][4]
Introduction to Amine-Reactive PEGylation
PEGylation can confer several significant advantages to therapeutic molecules, including:
-
Increased Serum Half-Life: The increased hydrodynamic size of PEGylated molecules reduces renal clearance, prolonging their circulation time in the bloodstream.[5][6]
-
Reduced Immunogenicity: PEG chains can mask epitopes on the surface of proteins, decreasing their recognition by the immune system.[5]
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation.[5][7]
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of poorly soluble molecules.[5]
While highly beneficial, a potential drawback of PEGylation is the possibility of reduced biological activity if the PEG chain sterically hinders the molecule's active site.[5] Therefore, careful optimization of the PEGylation reaction is crucial.
Types of Amine-Reactive PEGylation Reagents
A variety of amine-reactive PEG reagents are available, each with distinct reactive groups that form different linkages with primary amines. The choice of reagent depends on the desired stability of the linkage and the specific reaction conditions.
| Reagent Type | Reactive Group | Linkage Formed | Key Characteristics |
| PEG-NHS Ester | N-Hydroxysuccinimide Ester | Amide | Most common; reacts rapidly at pH 7-9 to form a stable amide bond.[8][9] |
| PEG-Aldehyde | Aldehyde | Secondary Amine | Forms a Schiff base that is then reduced to a stable secondary amine; useful for N-terminal specific PEGylation.[10][11] |
| PEG-Isothiocyanate | Isothiocyanate | Thiourea (B124793) | Reacts with amines to form a stable thiourea linkage.[9][10] |
| PEG-NPC | Nitrophenyl Carbonate | Urethane (B1682113) | Forms a stable urethane bond; reaction progress can be monitored by the release of p-nitrophenol.[9] |
| PEG-Epoxide | Epoxide | Secondary Amine | Reacts with amines via nucleophilic addition.[10] |
| PEG-Acrylate | Acrylate | Secondary Amine | Reacts with amines via a Michael addition reaction.[10][11] |
Experimental Protocols
Protocol 1: General Protein PEGylation with PEG-NHS Ester
This protocol describes a general procedure for the conjugation of a PEG-NHS ester to a protein containing accessible primary amine groups.
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)[5]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5]
-
Reaction tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Protein Preparation: Prepare a 1-10 mg/mL solution of the protein in the amine-free buffer.[3][12]
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM solution of the PEG-NHS ester in anhydrous DMSO or DMF.[3][5] It is crucial to minimize exposure of the PEG-NHS ester to moisture to prevent hydrolysis.[3][5]
-
PEGylation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring.[5] The optimal molar ratio should be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[3][5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle agitation.[3][12]
-
-
Reaction Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted PEG-NHS ester.[5] Incubate for an additional 15-30 minutes.[5]
-
Purification: Proceed immediately to the purification of the PEGylated protein.
Protocol 2: Purification of PEGylated Proteins
Purification is essential to remove unreacted PEG, native protein, and reaction byproducts.[] Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are commonly used methods.[14][15]
A. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, the PEGylated conjugate will elute earlier than the unreacted protein.[5][]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Loading: Load the crude PEGylation reaction mixture onto the column.
-
Elution: Elute the sample with the elution buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to detect protein-containing fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.
B. Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its binding to an IEX resin.[] This allows for the separation of PEGylated species from the native protein.[14]
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (anion or cation exchange, depending on the protein's pI)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration or a pH gradient)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with the binding buffer.
-
Sample Preparation: If necessary, desalt or buffer exchange the crude reaction mixture into the binding buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with the binding buffer to remove unbound molecules.
-
Elution: Apply a salt or pH gradient to elute the bound molecules. PEGylated proteins will typically elute at a different salt concentration or pH than the native protein.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE.
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to confirm successful PEGylation and estimate the degree of modification.[15]
Materials:
-
Un-PEGylated protein (control)
-
Crude PEGylation reaction mixture
-
Purified PEGylated protein fractions
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage)
-
Running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Electrophoresis apparatus
Procedure:
-
Sample Preparation: Mix the protein samples with loading buffer and heat if required by your standard protocol.
-
Gel Loading: Load the prepared samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analysis: A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[5] The presence of multiple bands may indicate different degrees of PEGylation.
// Reactants protein [label=<
Protein with Primary Amine
];
peg_nhs [label=<
PEG-NHS Ester
];
// Products peg_protein [label=<
PEGylated Protein (Amide Bond)
];
nhs [label=<
N-Hydroxysuccinimide
];
// Layout {rank=same; protein; peg_nhs;} {rank=same; peg_protein; nhs;}
// Reaction arrow protein -> peg_protein [label="+", labelfontcolor="#202124"]; peg_nhs -> peg_protein [style=invis]; peg_protein -> nhs [label="+", labelfontcolor="#202124"]; } .enddot Caption: Reaction of PEG-NHS ester with a primary amine.
Signaling Pathways and Logical Relationships
The primary "signaling" impacted by PEGylation is the interaction of the therapeutic molecule with the biological system. By altering its physicochemical properties, PEGylation modulates how the body recognizes and processes the drug, leading to improved therapeutic outcomes.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. idosi.org [idosi.org]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Nanoparticles with Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-NH2-PEG2, also known as 1,8-diamino-3,6-dioxaoctane, is a short, hydrophilic, homobifunctional crosslinker.[1] Its structure consists of two primary amine groups separated by a two-unit polyethylene (B3416737) glycol (PEG) chain. This configuration makes it an ideal reagent for the surface functionalization of nanoparticles, imparting improved biocompatibility, increased hydrophilicity, and reduced non-specific protein binding.[2] The terminal amine groups provide reactive handles for the covalent attachment of targeting ligands, therapeutic agents, and imaging probes, making this compound a versatile tool in the development of advanced nanoparticle-based systems for drug delivery, diagnostics, and bioimaging.[3]
These application notes provide detailed protocols for the functionalization of both carboxylated and metallic nanoparticles with this compound, along with methods for characterization and an overview of key applications.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C6H16N2O2 |
| Molecular Weight | 148.21 g/mol |
| CAS Number | 929-59-9 |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥95% |
| Solubility | Soluble in water and most organic solvents |
| Storage | 2-8°C, protect from light |
Source:[1]
Applications in Nanoparticle Functionalization
The primary amine groups of this compound allow for its conjugation to nanoparticles through various chemical reactions, most commonly via amide bond formation with carboxyl groups on the nanoparticle surface. This functionalization serves several key purposes:
-
Improved Biocompatibility and "Stealth" Properties: The PEG component of this compound creates a hydrophilic shell around the nanoparticle, which can reduce opsonization (the process of proteins binding to the nanoparticle surface) and subsequent recognition and clearance by the mononuclear phagocyte system (MPS).[2] This leads to a longer circulation half-life in vivo.
-
Reduced Aggregation: The hydrophilic PEG chains provide steric hindrance, preventing the aggregation of nanoparticles in biological media and improving their colloidal stability.
-
Provision of Reactive Sites: The terminal amine groups serve as versatile conjugation points for a wide range of molecules, including:
-
Targeting Ligands: Antibodies, peptides, or small molecules that can direct the nanoparticle to specific cells or tissues.
-
Therapeutic Agents: Drugs, siRNA, or other therapeutic payloads.
-
Imaging Agents: Fluorescent dyes or contrast agents for various imaging modalities.
-
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles using EDC/NHS Chemistry
This protocol describes the covalent conjugation of this compound to nanoparticles possessing carboxyl groups on their surface (e.g., carboxylated polystyrene, silica (B1680970), or PLGA nanoparticles) using the water-soluble carbodiimide (B86325) EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween 20
-
Ultracentrifuge or magnetic separator (if using magnetic nanoparticles)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. A typical starting concentration is 10 mg/mL for both.
-
Add EDC and NHS to the nanoparticle suspension. A 2-5 fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is a good starting point for optimization.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This step forms a semi-stable NHS-ester intermediate on the nanoparticle surface.
-
-
Conjugation with this compound:
-
Immediately after activation, wash the nanoparticles to remove excess EDC and NHS. This can be done by centrifugation and resuspension in Coupling Buffer. For magnetic nanoparticles, a magnetic separator can be used. Repeat the washing step twice.
-
Dissolve this compound in Coupling Buffer. A 10-50 fold molar excess of this compound relative to the nanoparticle carboxyl groups is recommended.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
Wash the functionalized nanoparticles extensively with Washing Buffer to remove unreacted this compound and byproducts. This typically involves 3-5 cycles of centrifugation/resuspension or magnetic separation.
-
-
Final Resuspension and Storage:
-
Resuspend the final this compound functionalized nanoparticles in a suitable storage buffer (e.g., PBS).
-
Store at 4°C.
-
Workflow for EDC/NHS Coupling:
Caption: Workflow for functionalizing carboxylated nanoparticles with this compound.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of gold nanoparticles with this compound. It is important to first modify the this compound to introduce a thiol group, which will form a strong dative bond with the gold surface.
Materials:
-
Gold nanoparticles (citrate-stabilized)
-
This compound
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) or Traut's Reagent (2-iminothiolane)
-
Activation Buffer: PBS, pH 7.2-8.0
-
Purification column (e.g., desalting column)
-
Washing Buffer: PBS
Procedure:
-
Thiolation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of SPDP or Traut's Reagent to the this compound solution.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Purify the thiolated this compound using a desalting column to remove excess modifying reagent.
-
-
Conjugation to Gold Nanoparticles:
-
Adjust the pH of the gold nanoparticle solution to 8.0-9.0 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Add the thiolated this compound to the gold nanoparticle solution. A high molar excess of the thiolated PEG is recommended to ensure complete surface coverage.
-
Incubate overnight at room temperature with gentle mixing.
-
-
Washing and Purification:
-
Centrifuge the gold nanoparticle solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unreacted thiolated PEG.
-
Resuspend the pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound reagents.
-
-
Final Resuspension and Storage:
-
Resuspend the final this compound functionalized gold nanoparticles in a suitable storage buffer (e.g., PBS).
-
Store at 4°C.
-
Workflow for Gold Nanoparticle Functionalization:
Caption: Workflow for functionalizing gold nanoparticles with this compound.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm successful functionalization and to understand the properties of the modified nanoparticles.
| Characterization Technique | Parameter Measured | Expected Outcome for this compound Functionalization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in hydrodynamic diameter due to the PEG layer. |
| Zeta Potential Measurement | Surface Charge | Shift in zeta potential towards a more neutral or positive value due to the presence of amine groups.[4][5] |
| Transmission Electron Microscopy (TEM) | Morphology and Core Size | Core size should remain unchanged. A faint halo may be visible around the nanoparticles, representing the PEG layer. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of characteristic peaks for amide bonds (if using EDC/NHS chemistry) and C-O-C stretching from the PEG backbone. |
| Quantification of Surface Amine Groups | Number of accessible amine groups | Various methods can be used, including colorimetric assays (e.g., ninhydrin (B49086) assay) or quantitative NMR.[6][7][8] |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with amine-terminated PEG linkers.
Table 1: Physicochemical Properties
| Nanoparticle Type | Functionalization | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated PLGA NPs | Unfunctionalized | 120 ± 15 | < 0.2 | -35 ± 5 |
| Carboxylated PLGA NPs | This compound | 145 ± 20 | < 0.2 | -5 ± 3 |
| Gold Nanoparticles (20 nm) | Citrate-stabilized | 22 ± 2 | < 0.1 | -40 ± 8 |
| Gold Nanoparticles (20 nm) | Thiol-PEG-NH2 | 35 ± 5 | < 0.15 | -10 ± 4 |
Note: These are representative values and will vary depending on the specific nanoparticle system and reaction conditions.
Table 2: In Vitro Cellular Uptake
| Nanoparticle Formulation | Cell Line | Incubation Time (h) | Cellular Uptake (% of control) |
| Unfunctionalized PLGA NPs | HeLa | 4 | 100 |
| This compound Functionalized PLGA NPs | HeLa | 4 | 60-80 |
| Unfunctionalized Gold NPs | Macrophages (RAW 264.7) | 2 | 100 |
| This compound Functionalized Gold NPs | Macrophages (RAW 264.7) | 2 | 40-60 |
Note: Cellular uptake is highly dependent on cell type, nanoparticle size, and surface chemistry. PEGylation generally reduces non-specific uptake by phagocytic cells.[9]
Cellular Uptake and Signaling
The functionalization of nanoparticles with this compound can influence their interaction with cells and subsequent intracellular fate. The PEG chains can reduce non-specific binding to the cell membrane, while the terminal amine groups may interact with negatively charged components of the cell surface.
The primary mechanism of nanoparticle uptake is endocytosis, which can be broadly categorized into phagocytosis and pinocytosis.[10][11] Pinocytosis is further divided into clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized by this compound functionalized nanoparticles will depend on their size, shape, and the cell type.[12][13]
While specific signaling pathways directly triggered by this compound functionalized nanoparticles are not extensively documented, the interaction of nanoparticles with cell surface receptors can initiate a cascade of intracellular events. For instance, if a targeting ligand that binds to a specific receptor (e.g., a growth factor receptor) is conjugated to the this compound, it could potentially activate downstream signaling pathways associated with that receptor.
It is also important to consider the potential for an immune response. While PEG is generally considered immunologically inert, there is growing evidence that anti-PEG antibodies can be present in a significant portion of the population, which could lead to accelerated clearance of PEGylated nanoparticles.[14] The presence of terminal amine groups may also modulate the immune response.[15]
Cellular Uptake Pathways:
Caption: Major endocytic pathways for nanoparticle cellular uptake.
Conclusion
This compound is a valuable tool for the functionalization of nanoparticles, offering a straightforward method to improve their biocompatibility and provide reactive sites for further modification. The protocols and data presented here provide a foundation for researchers to effectively utilize this crosslinker in the development of sophisticated nanoparticle systems for a variety of biomedical applications. Careful characterization and consideration of the biological interactions of the resulting functionalized nanoparticles are essential for successful translation to in vitro and in vivo models.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wilhelm-lab.com [wilhelm-lab.com]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of PEG Chain Length of Functionalized Magnetic Nanoparticles on the Cytocompatibility and Immune Competence of Primary Murine Macrophages and Dendritic Cells [mdpi.com]
Application Notes: Creating Antibody-Drug Conjugates with Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][2] A critical component of an ADC is the linker, which connects the antibody to the payload.[3] Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance solubility, improve pharmacokinetic properties, and reduce immunogenicity.[][5]
This document provides detailed application notes and protocols for the use of Bis-NH2-PEG2, a linear PEG linker with terminal primary amine groups, in the synthesis of ADCs.[6] It is important to note that this compound is a homobifunctional linker , meaning it has identical reactive groups at both ends.[7] For most common ADC conjugation strategies, which require selectively reacting with the antibody and the drug, this linker must first be chemically modified to create a heterobifunctional derivative. These notes will guide the user through this necessary activation process and subsequent conjugation, characterization, and evaluation steps.
Section 1: The this compound Linker: Properties and Required Activation
This compound, also known as 1,8-Diamino-3,6-dioxaoctane, provides a short, hydrophilic spacer.[6] Its primary amine groups are versatile handles for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 929-59-9 | [6][7] |
| Molecular Formula | C6H16N2O2 | [6][7] |
| Molecular Weight | 148.20 g/mol | [6][7] |
| Appearance | Solid Powder | [7] |
| Purity | ≥98% | [7] |
| Solubility | Soluble in DMSO | [7] |
To be used in ADC development, the this compound linker must be sequentially modified. First, one of the amine groups is reacted with the drug payload (or a derivative of it). The second, unreacted amine group is then converted into a different functional group (e.g., a maleimide (B117702) or an NHS ester) that can react selectively with the antibody.
Caption: Workflow for activating the this compound linker.
Protocol 1: Activation of Drug Payload and Coupling to this compound
This protocol describes the formation of an amide bond between a drug containing a carboxylic acid and one of the amine groups on this compound.
-
Drug Activation: Dissolve the cytotoxic drug (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.5 equivalents of N-Hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated drug.
-
Linker Coupling: In a separate flask, dissolve 5-10 equivalents of this compound in anhydrous DMF. Slowly add the activated drug solution to the this compound solution.
-
Reaction: Let the reaction proceed at room temperature for 4-12 hours with stirring. The large excess of the diamine linker minimizes the formation of a drug-PEG-drug dimer.
-
Purification: Purify the resulting Drug-PEG2-NH2 intermediate using reverse-phase HPLC to remove unreacted drug, excess this compound, and reaction byproducts.
-
Verification: Confirm the mass of the purified product using LC/MS analysis.
Section 2: Conjugation of the Activated Drug-Linker to an Antibody
Once the heterobifunctional Activated Drug-Linker is synthesized, it can be conjugated to the antibody. The two most common methods target surface-accessible lysine (B10760008) residues or cysteine residues from reduced interchain disulfide bonds.[3]
Caption: General workflow for ADC synthesis.
Protocol 2: Cysteine-Based Conjugation (Thiol-Maleimide)
This method requires the reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.[3] It assumes the Drug-PEG2-NH2 intermediate has been further reacted with a maleimide-containing crosslinker (e.g., SMCC).
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a buffer such as PBS (pH 7.4) containing 1 mM EDTA.
-
Reduction: Add 10-12 equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.[3][8] Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into PBS (pH 7.4) with 1 mM EDTA using a desalting column or tangential flow filtration. This step is critical as TCEP will react with the maleimide.[]
-
Conjugation: Dissolve the maleimide-activated drug-linker in DMSO to a concentration of 10-20 mM. Add 8-10 molar equivalents of the drug-linker to the reduced antibody solution.
-
Reaction: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a 100-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purification: Purify the ADC from unconjugated drug-linker and other reagents using size exclusion chromatography (SEC) or dialysis.[]
Protocol 3: Lysine-Based Conjugation (Amine-NHS Ester)
This method targets the primary amines in lysine residues.[] It assumes the Drug-PEG2-NH2 intermediate has been further reacted with an NHS-ester-containing crosslinker.
-
Antibody Preparation: Exchange the antibody into an amine-free buffer at a pH of 8.0-8.5 (e.g., borate (B1201080) or phosphate (B84403) buffer) to facilitate the reaction. The antibody concentration should be 2-10 mg/mL.
-
Conjugation: Dissolve the NHS-ester activated drug-linker in anhydrous DMSO to make a 10 mM stock solution.[]
-
Reaction: Add a 5 to 20-fold molar excess of the activated drug-linker to the antibody solution. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). Incubate for 1-2 hours at room temperature with gentle mixing.[5]
-
Quenching: Quench the reaction by adding a final concentration of 50 mM Tris or glycine (B1666218) to consume any unreacted NHS esters.
-
Purification: Purify the resulting ADC using size exclusion chromatography (SEC) to remove small molecule impurities and aggregated protein.
Section 3: Physicochemical Characterization of the ADC
Proper characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[10] The most critical quality attribute is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[2][11]
Protocol 4: DAR Determination by LC/MS
Liquid Chromatography-Mass Spectrometry (LC/MS) is a standard method for determining DAR and drug-load distribution.[2][]
-
Sample Preparation: The ADC may be analyzed intact or after being reduced into its light and heavy chains.[2] For analysis of the intact ADC, deglycosylation with PNGase F is often performed to simplify the mass spectrum.[13]
-
LC Separation: Inject the prepared sample onto a reverse-phase column (e.g., PLRP-S) and separate the components using a water/acetonitrile gradient containing 0.1% formic acid.[13]
-
MS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).[14]
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different drug-loaded species (e.g., antibody with 0 drugs, 1 drug, 2 drugs, etc.).
-
DAR Calculation: Calculate the weighted average DAR by summing the relative abundance of each species multiplied by its drug load.[] Specialized software can automate this calculation.[11][13]
Impact of PEG Linker Length on ADC Properties
The length of the PEG chain in the linker can significantly influence the ADC's properties. While this document focuses on a PEG2 linker, the principles apply to longer chains as well. Longer PEG chains can improve pharmacokinetics but may sometimes reduce cytotoxic potency due to steric hindrance.[5][15]
Table 2: General Effects of PEG Chain Length on ADC Properties
| Property | Effect of Increasing PEG Length | Rationale | Reference(s) |
| Solubility | Increases | PEG is hydrophilic, which can counteract the hydrophobicity of the payload. | [][16] |
| Pharmacokinetics (PK) | Improved (longer half-life, lower clearance) | The larger hydrodynamic radius of the ADC reduces renal clearance. | [8][15] |
| In Vitro Potency (IC50) | May decrease | Longer linkers can cause steric hindrance, potentially affecting antigen binding or payload release. | [5][15] |
| In Vivo Tolerability | May increase | Improved PK and reduced aggregation can lead to better tolerability at higher doses. | [8] |
| Aggregation | Decreases | PEG chains can shield hydrophobic patches on the antibody or drug, preventing self-association. | [][] |
Section 4: Functional Evaluation of the ADC
After synthesis and characterization, the ADC must be tested for its biological activity. This involves both in vitro assays to determine potency and specificity, and in vivo studies to assess efficacy and safety.[16][17]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 7. xcessbio.com [xcessbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 10. enovatia.com [enovatia.com]
- 11. lcms.cz [lcms.cz]
- 13. sciex.com [sciex.com]
- 14. agilent.com [agilent.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Synthesis Utilizing a Bis-NH2-PEG2 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of peptides conjugated with a Bis-NH2-PEG2 linker. This versatile, homobifunctional linker is instrumental in creating dimeric peptide structures and in the development of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein are intended to provide a robust starting point for researchers aiming to leverage this technology for therapeutic and research applications.
Application Note 1: Dimeric Peptide Synthesis for Enhanced Receptor Activation
The this compound linker is an ideal tool for the synthesis of homodimeric peptides. Dimerization of peptide ligands can significantly enhance their binding affinity and avidity for their target receptors, often leading to increased potency and altered signaling outcomes. This is particularly relevant for receptors that are known to dimerize upon activation, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
A key application is in the development of potent agonists or antagonists for therapeutic intervention. For instance, dimeric peptide ligands have been shown to be highly effective in activating the EphA2 receptor, a target in cancer therapy.[1][2] By linking two monomeric peptides, the this compound linker facilitates the simultaneous engagement of two receptor units, promoting receptor clustering and subsequent downstream signaling.
Key Advantages of Peptide Dimerization with this compound:
-
Increased Potency: Dimeric ligands often exhibit significantly lower EC50 and IC50 values compared to their monomeric counterparts.[1]
-
Enhanced Receptor Binding: The avidity effect of two linked binding motifs leads to a stronger and more sustained interaction with the target receptor.
-
Modulation of Signaling Pathways: The specific geometry and flexibility of the linker can influence the conformation of the receptor dimer, potentially leading to biased signaling.[1][2]
Application Note 2: this compound as a Linker in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.
The this compound linker can be a valuable component in the modular synthesis of PROTACs.[3][4] Its diamino functionality allows for the sequential conjugation of the POI-binding moiety and the E3 ligase ligand. The short, hydrophilic nature of the PEG2 spacer can improve the solubility and cell permeability of the resulting PROTAC molecule. The length of the linker is a critical parameter in PROTAC design, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which in turn affects the efficiency of protein degradation.[5]
Utility of this compound in PROTACs:
-
Facilitates Modular Synthesis: The two amine groups provide handles for a stepwise and controlled assembly of the PROTAC molecule.
-
Enhances Solubility: The hydrophilic PEG component can improve the aqueous solubility of often hydrophobic PROTAC constructs.
-
Optimizes Ternary Complex Formation: While linker length needs to be empirically optimized, short PEG linkers can provide the necessary flexibility and spacing for productive ternary complex formation.
Quantitative Data Summary
The following tables summarize quantitative data from the literature, illustrating the impact of peptide dimerization and the use of PEG linkers in PROTACs.
Table 1: Comparison of Monomeric vs. Dimeric Peptide Ligand Activity for EphA2 Receptor
| Ligand Type | Description | IC50 (nM) | EC50 (nM) for EphA2 Phosphorylation | Reference |
| Monomer | EphA2-binding peptide | 19 - 410 | >1000 | [1] |
| Dimer | Two EphA2-binding peptides linked with a flexible linker | 0.5 - 71 | 0.2 - 3.8 | [1] |
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 1 PEG unit | >5000 | <20 | [5] |
| BRD4 | CRBN | 4-5 PEG units | <500 | >80 | [5] |
| BTK | CRBN | Short PEG Linker (<11 atoms) | 40 | ~70 | [5] |
| BTK | CRBN | Long PEG Linker (>11 atoms) | 1 | >90 | [5] |
Table 3: Representative Purification Yields for PEGylated and Dimeric Peptides
| Peptide/Conjugate Type | Purification Method | Purity (%) | Yield (%) | Reference |
| Synthetic Peptide (crude) | RP-HPLC | >95 | 44.5 | |
| PEGylated Ribonuclease A | RP-HPLC | 85 | 96 | |
| Dimeric Peptides (various) | RP-HPLC | >95 | 18 - 39 |
Experimental Protocols
Protocol 1: Synthesis of a Homodimeric Peptide using this compound Linker
This protocol describes the solution-phase synthesis of a homodimeric peptide by coupling the C-terminus of a protected peptide to both amine groups of the this compound linker using EDC/NHS chemistry.
Materials:
-
C-terminally protected peptide (e.g., with a methyl ester)
-
This compound (1,8-Diamino-3,6-dioxaoctane)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
MALDI-TOF mass spectrometer for characterization
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide using standard solid-phase peptide synthesis (SPPS) protocols, leaving the C-terminus protected (e.g., as a methyl ester) and all side-chain protecting groups intact. Cleave the peptide from the resin while keeping the side-chain protecting groups.
-
Activation of Peptide Carboxylic Acid:
-
Dissolve the protected peptide (2.2 equivalents) in anhydrous DMF.
-
Add NHS (2.5 equivalents) and EDC (2.5 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the C-terminal carboxylic acid by forming an NHS ester.
-
-
Coupling to this compound Linker:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the linker solution.
-
Slowly add the activated peptide-NHS ester solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the dimeric conjugate.
-
-
Deprotection:
-
Once the coupling reaction is complete, remove the DMF under reduced pressure.
-
To remove the side-chain protecting groups, treat the crude product with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
-
Purification:
-
Precipitate the deprotected dimeric peptide with cold diethyl ether and centrifuge to collect the pellet.
-
Wash the pellet with cold diethyl ether several times.
-
Dissolve the crude peptide dimer in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the dimeric peptide by preparative reverse-phase HPLC. Collect fractions and analyze by analytical HPLC to identify those containing the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and MALDI-TOF mass spectrometry. The mass spectrum should show a peak corresponding to the calculated molecular weight of the peptide dimer.
-
Protocol 2: Purification and Characterization of the Dimeric Peptide
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Column: A C18 preparative column is typically used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions across the elution peak of the desired product.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine the purity. Pool the fractions with the desired purity (>95%).
-
Lyophilization: Lyophilize the pooled fractions to obtain the final product as a white powder.
Characterization by MALDI-TOF Mass Spectrometry:
-
Matrix: Use a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation: Mix the purified peptide solution with the matrix solution on the MALDI target plate and allow it to dry.
-
Analysis: Acquire the mass spectrum in the appropriate mass range. The observed molecular weight should correspond to the calculated mass of the dimeric peptide. The spectrum can also reveal the presence of any unreacted monomer or other impurities.
Visualizations
References
- 1. Ligands with different dimeric configurations potently activate the EphA2 receptor and reveal its potential for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-NH2-PEG2 Reaction Conditions
Welcome to the technical support center for optimizing reactions with Bis-NH2-PEG2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a target molecule?
A1: The optimal pH for reacting the primary amine groups of this compound with common amine-reactive functional groups (like NHS esters) is typically between 7.2 and 8.5.[1] In this pH range, the primary amines are sufficiently deprotonated and nucleophilic to attack the reactive group, while the hydrolysis of the reactive group (e.g., NHS ester) is minimized.[1][2][3] For some chemistries, like those involving imidoesters, a more alkaline pH of up to 10 may be more efficient.[1] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[1][4]
Q2: What are suitable buffers and solvents for a this compound reaction?
A2: Phosphate-buffered saline (PBS), HEPES, bicarbonate, and borate (B1201080) buffers are commonly used for reactions involving amine-reactive chemistries at a pH of 7.2-8.5.[1] The key is to use a buffer that does not contain primary amines.[4] For dissolving this compound, especially if it's in a salt form, an aqueous buffer is suitable. Some protocols may involve dissolving a reactive partner (like an NHS ester) in a small amount of an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the aqueous reaction mixture.[3]
Q3: What is the recommended reaction temperature and time?
A3: Reactions are often carried out at room temperature for 30 minutes to 2 hours or at 4°C for 2 to 4 hours, or even overnight.[1][3][4] The optimal time and temperature can depend on the specific reactants and their stability. Lower temperatures can help to minimize hydrolysis of sensitive reagents and preserve the stability of biological molecules.[1] Studies have shown that temperature can influence the yield and selectivity of PEGylation, so it may be a parameter worth optimizing for your specific system.[5][6]
Q4: How can I stop or "quench" the reaction?
A4: To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine.[1][4][7] This will react with any remaining unreacted functional groups on your target molecule, preventing further crosslinking. A final concentration of 20-50 mM of the quenching agent is typically sufficient.[4]
Q5: How does the concentration of reactants affect the outcome?
A5: The concentration of both this compound and the target molecule is critical. Higher concentrations can favor intermolecular crosslinking, which may lead to aggregation and precipitation.[4] It is often necessary to perform a titration to find the optimal molar ratio of the crosslinker to the target molecule.[4] A common starting point is a 10 to 20-fold molar excess of the PEG reagent to the protein or other molecule being modified.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions.
Problem 1: Low or No Yield of Crosslinked Product
| Potential Cause | Suggested Solution |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range (typically 7.2-8.5) for amine reactivity.[1][2] Verify the pH of your buffer before starting the reaction. |
| Presence of Competing Amines | Avoid buffers containing primary amines like Tris. Use buffers such as PBS, HEPES, or borate.[1][4] |
| Hydrolyzed/Inactive Reagents | Prepare solutions of reactive crosslinkers (e.g., NHS esters) immediately before use.[4] Store this compound and other reagents according to the manufacturer's instructions, typically in a dry, dark place at -20°C.[8] |
| Suboptimal Reactant Concentrations | Perform a titration to determine the optimal molar ratio of this compound to your target molecule. You can try increasing the crosslinker concentration or the incubation time.[4] |
| Low Temperature | While 4°C can improve stability, it may slow down the reaction rate. Consider increasing the incubation time or running the reaction at room temperature if your molecules are stable enough.[5] |
Problem 2: Excessive Aggregation and Precipitation
| Potential Cause | Suggested Solution |
| High Reactant Concentrations | Reduce the concentration of your target molecule and/or this compound to favor intramolecular crosslinking over intermolecular crosslinking.[4] |
| Crosslinker Concentration Too High | Perform a titration to find the optimal (lower) concentration of this compound.[4] |
| Solubility Issues | The addition of PEG can sometimes affect the solubility of the conjugate. Ensure the final product is soluble in the reaction buffer. You may need to explore different buffer conditions. |
Problem 3: Smeared or High Molecular Weight Bands on SDS-PAGE
| Potential Cause | Suggested Solution |
| Heterogeneous Products | A smear can indicate a population of molecules with varying degrees of PEGylation. This is not uncommon. Optimize the crosslinker-to-protein ratio to achieve a more defined product.[4] |
| Protein Degradation | If you are working with proteins, add protease inhibitors to your sample during preparation and purification steps.[4] |
| Intermolecular Crosslinking | High concentrations of reactants can lead to the formation of large, crosslinked aggregates. Reduce the concentrations of your reactants.[4] |
Experimental Protocols
General Protocol for Crosslinking with this compound and an NHS-Ester Reactive Molecule
This is a general guideline. Optimal conditions may vary for your specific application.
Materials:
-
This compound
-
Target molecule with an NHS-ester reactive group
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF (if needed for dissolving the NHS-ester)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents:
-
Dissolve your target molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[7]
-
Dissolve this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
Immediately before use, dissolve the NHS-ester compound in a small amount of anhydrous DMSO or DMF, and then add it to the reaction buffer.[3]
-
-
Reaction:
-
Quenching:
-
Purification:
-
Analysis:
-
Analyze the purified product using SDS-PAGE to observe the shift in molecular weight, confirming successful conjugation. The PEGylated product will appear as a larger and often broader band.[7]
-
Further characterization can be performed using techniques like mass spectrometry to determine the degree of PEGylation.[7]
-
Visual Guides
Caption: General experimental workflow for a this compound conjugation reaction.
Caption: Decision tree for troubleshooting common issues in this compound reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. xcessbio.com [xcessbio.com]
Technical Support Center: Troubleshooting Low Yield in Bis-Amine PEG2 Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to low conjugation yields when using bifunctional amine-reactive PEG linkers, such as Bis-NHS-PEG2, for crosslinking amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of a Bis-NHS-PEG2 conjugation reaction?
A1: Bis-NHS-PEG2 is a homobifunctional crosslinker. The N-hydroxysuccinimide (NHS) esters at both ends of the polyethylene (B3416737) glycol (PEG) spacer react with primary amines (–NH₂), which are typically found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][]
Q2: What are the optimal reaction conditions for the NHS ester conjugation step?
A2: For efficient conjugation, specific reaction conditions are recommended. A slightly basic pH is critical to ensure that the primary amines are deprotonated and thus nucleophilic.[4][5] However, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can compete with the desired reaction.[4][6][7]
Q3: What is NHS ester hydrolysis and how does it affect my reaction?
A3: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the intended primary amine.[4][6] This inactivates the crosslinker by converting the reactive NHS ester to a non-reactive carboxyl group, which can no longer participate in the conjugation, thereby reducing the overall yield.[4][8] The rate of hydrolysis is highly dependent on pH and temperature.[1][6][7]
Q4: Can NHS esters react with other amino acids besides lysine?
A4: While highly selective for primary amines, NHS esters can have side reactions with other nucleophilic amino acid side chains.[9][10] Significant side reactions have been reported with serine, threonine, and tyrosine, especially at higher NHS ester concentrations or when accessible primary amines are limited.[9][10] However, the resulting ester bonds are less stable than the amide bonds formed with primary amines.[10][11]
Q5: How can I stop (quench) the conjugation reaction?
A5: To terminate the reaction, you can add a quenching agent, which is a small molecule containing a primary amine that will react with any remaining active NHS esters.[12] Common quenching agents include Tris, glycine, or ethanolamine, typically added to a final concentration of 20-100 mM.[1][12][13]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the most common issues encountered during the conjugation process in a question-and-answer format.
Question 1: My conjugation yield is very low or zero. What are the primary factors I should investigate?
Low conjugation efficiency typically points to issues with the reagents, the reaction buffer, or the reaction conditions.
| Problem Area | Possible Cause | Recommended Solution |
| Reagents | Hydrolyzed NHS Ester: The crosslinker was inactivated by moisture before or during the reaction.[10] NHS esters are moisture-sensitive.[8][12] | 1. Proper Storage: Store the Bis-NHS-PEG2 reagent in a desiccated environment at the recommended temperature (-20°C).[14][15] 2. Fresh Solution: Prepare the crosslinker solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[8][14] Do not store the crosslinker in solution.[8] 3. Equilibrate to Room Temp: Allow the reagent vial to warm to room temperature before opening to prevent condensation.[8][12] |
| Reaction Buffer | Incorrect pH: The pH of the reaction buffer is too low (e.g., <7.2), leading to protonation of the primary amines, making them non-nucleophilic.[4][16][17] | 1. Verify pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[1][2] 2. Buffer Choice: Use non-amine-containing buffers such as phosphate, bicarbonate, HEPES, or borate.[1][2][18] |
| Incompatible Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[1][2][8] | 1. Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, HEPES) using dialysis or a desalting column.[10] | |
| Reaction Conditions | Low Reactant Concentration: In dilute protein solutions, the competing hydrolysis reaction can outpace the bimolecular conjugation reaction.[1][6][7] | 1. Increase Concentration: If possible, increase the concentration of your protein in the reaction mixture (a concentration of 1-5 mg/mL is often recommended).[10][14] |
| Incorrect Molar Ratio: The molar excess of the crosslinker is too low for efficient conjugation. | 1. Optimize Ratio: Empirically determine the optimal molar ratio of crosslinker to your molecule. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[12] |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life of the reactive ester.[4][6][7]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[1][6][7] |
| 8.0 | 4°C | ~1 hour (interpolated)[13] |
| 8.6 | 4°C | 10 minutes[1][6][7] |
Note: These values are for NHS esters in general and provide a guideline for the stability of the reactive group on Bis-NHS-PEG2.
Table 2: Common Buffers for NHS Ester Conjugation
| Buffer | pH Range | Comments |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, non-interfering.[18] |
| Borate Buffer | 8.0 - 9.0 | Effective for maintaining a stable alkaline pH.[1][2] |
| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | Another good option for maintaining pH in the optimal range.[1][2] |
| HEPES Buffer | 7.2 - 8.0 | A non-amine containing buffer suitable for conjugation.[1][2] |
| Incompatible Buffers | ||
| Tris Buffer (e.g., TBS) | 7.0 - 9.0 | Contains primary amines that will compete with the target molecule.[1][2] |
| Glycine Buffer | Contains primary amines and should not be used in the reaction itself, but can be used for quenching.[1] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking with Bis-NHS-PEG2
This protocol is a general guideline for crosslinking proteins. Optimization may be necessary for specific applications.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[18]
-
Bis-NHS-PEG2 crosslinker.
-
Anhydrous DMSO or DMF.[14]
-
Quenching buffer (e.g., 1 M Tris or 1 M glycine, pH 7.5).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare Protein Sample: Ensure your protein sample is at an appropriate concentration (e.g., 1-5 mg/mL) in a non-amine-containing buffer at pH 7.2-8.5.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the Bis-NHS-PEG2 in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 25 mM).[14]
-
Perform the Conjugation: a. Add a 5- to 20-fold molar excess of the Bis-NHS-PEG2 stock solution to the protein solution.[12] The optimal ratio should be determined empirically. b. Mix thoroughly but gently. c. Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][8]
-
Quench the Reaction: a. Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[14] b. Incubate for 15 minutes at room temperature to stop the reaction.[14]
-
Purify the Conjugate: Remove excess, non-reacted crosslinker and reaction by-products using a desalting column (size-exclusion chromatography) or dialysis.[12][16]
Protocol 2: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is effective for removing unreacted, low-molecular-weight crosslinkers and by-products from the larger, conjugated protein.[][20]
Procedure:
-
Equilibrate the Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer according to the manufacturer's instructions.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column resin.
-
Elute the Conjugate: a. Begin flowing the equilibration buffer through the column. b. The larger, PEGylated protein conjugate will elute first in the void volume. c. Smaller molecules, such as unreacted crosslinker, NHS, and quenching agent, will be retained longer and elute later.
-
Collect and Pool Fractions: Collect fractions as they elute from the column. Monitor the protein content of the fractions (e.g., by measuring absorbance at 280 nm) to identify and pool the fractions containing your purified conjugate. Note that the NHS byproduct can absorb in the 260-280 nm range.[1][7]
Visualizations
Caption: Workflow for a typical Bis-NHS-PEG2 conjugation experiment.
Caption: Decision tree for troubleshooting low conjugation yield.
Caption: Competing reaction pathways in NHS-ester conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 20. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation with Bis-NH2-PEG2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bis-NH2-PEG2 in their experiments.
Troubleshooting Guides
Question: I am observing significant precipitation and aggregation in my protein solution after adding this compound. What are the potential causes and how can I resolve this issue?
Answer:
Precipitation and aggregation upon addition of a homobifunctional linker like this compound are common challenges, often stemming from intermolecular cross-linking. Here is a step-by-step guide to troubleshoot this issue:
Step 1: Evaluate and Optimize Reaction Conditions.
The initial step is to systematically assess and optimize the conditions of your PEGylation reaction.
-
Molar Ratio of PEG to Protein: A high molar ratio of this compound to your protein can increase the likelihood of multiple protein molecules being cross-linked together, leading to aggregation.[1]
-
Recommendation: Perform a titration experiment to determine the optimal molar ratio. Start with a low ratio (e.g., 1:1, 5:1) and gradually increase it.
-
-
Protein Concentration: High concentrations of protein can facilitate intermolecular interactions and aggregation.[1]
-
Recommendation: Try reducing the protein concentration. If a high final concentration is necessary, consider performing the conjugation at a lower concentration and then concentrating the final product.
-
-
Reaction Buffer pH: The pH of the reaction buffer can significantly impact the stability and solubility of your protein. Deviations from the optimal pH can expose hydrophobic regions, promoting aggregation.[1]
-
Recommendation: Ensure the reaction buffer pH is optimal for your specific protein's stability, typically at least 1 pH unit away from its isoelectric point (pI).
-
-
Temperature: Elevated temperatures can sometimes induce protein unfolding and subsequent aggregation.
-
Recommendation: Perform the conjugation reaction at a lower temperature (e.g., 4°C) and for a longer duration.
-
Step 2: Incorporate Stabilizing Excipients.
If optimizing the reaction conditions is not sufficient to prevent aggregation, the addition of stabilizing excipients to your reaction buffer can be beneficial.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, thereby increasing protein stability.[1] |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Similar to sugars, they help to stabilize the native conformation of the protein.[1] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Can suppress non-specific protein-protein interactions that lead to aggregation.[1] |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and can prevent surface-induced aggregation.[1] |
Step 3: Analytical Characterization of Aggregates.
To effectively troubleshoot, it is crucial to characterize the nature and extent of the aggregation.
-
Visual Inspection: Observe the solution for any visible precipitates or turbidity.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in the solution and can detect the formation of larger aggregates.[1][3]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[1][2][4]
-
SDS-PAGE (non-reducing): This technique can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.[1]
Below is a troubleshooting workflow to guide you through resolving aggregation issues.
Frequently Asked Questions (FAQs)
Question: How does this compound work to prevent protein aggregation?
Answer:
While the primary use of this compound is as a linker for bioconjugation, the covalent attachment of the polyethylene (B3416737) glycol (PEG) chain to a protein (a process known as PEGylation) can inherently help in preventing aggregation through several mechanisms:
-
Steric Hindrance: The flexible and hydrophilic PEG chain creates a steric shield around the protein surface. This shield can physically prevent protein-protein interactions that lead to the formation of aggregates.[5][6]
-
Increased Hydrophilicity: PEG is a highly water-soluble polymer. Its conjugation to a protein increases the overall hydrophilicity of the protein, which can help to keep it in solution and prevent aggregation, especially for hydrophobic proteins.[7][8]
-
Masking of Hydrophobic Patches: The PEG chain can mask hydrophobic patches on the protein surface that might otherwise be exposed and lead to aggregation.
The following diagram illustrates the potential outcomes of using a homobifunctional linker like this compound.
Question: What are the key experimental parameters to consider when using this compound for bioconjugation to minimize aggregation?
Answer:
To achieve successful bioconjugation with this compound while minimizing aggregation, it is crucial to carefully control several experimental parameters:
-
Purity of Reagents: Ensure the high purity of both your protein and the this compound linker. Impurities can sometimes contribute to aggregation.
-
Stoichiometry: The molar ratio of this compound to the target molecule is a critical factor. An excess of the bifunctional linker can lead to extensive cross-linking and aggregation.[1]
-
Reaction Time: Monitor the reaction over time to determine the optimal duration for achieving the desired degree of conjugation without significant aggregation.
-
Buffer Composition: The choice of buffer, its pH, and the presence of any additives can influence both the reaction efficiency and the stability of the protein.[1]
-
Mixing: Gentle and consistent mixing is important to ensure a homogenous reaction and to avoid localized high concentrations of the linker that could promote aggregation.
Question: What analytical techniques can I use to quantify the extent of aggregation in my sample?
Answer:
Several analytical techniques can be employed to quantify protein aggregation, each providing different types of information.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Allows for the quantification of monomers, dimers, and higher-order aggregates.[1][2][4] |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides the size distribution of particles in solution and can detect the presence of large aggregates.[1][3] |
| UV-Vis Spectroscopy (Turbidity) | Measures the light scattering caused by particles in suspension. | An increase in absorbance at higher wavelengths (e.g., 350 nm) indicates the formation of insoluble aggregates.[1][2] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field. | Can provide detailed information on the size, shape, and distribution of different species in solution. |
| Asymmetric Flow Field-Flow Fractionation (AF4) | A separation technique that can separate a wide range of particle sizes. | Useful for characterizing complex mixtures of monomers and aggregates without a stationary phase. |
Experimental Protocols
Protocol: Conjugation of a Model Protein with this compound and Assessment of Aggregation
This protocol provides a general framework for the conjugation of a model protein with this compound and subsequent analysis of aggregation.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Reagent (e.g., Tris buffer or hydroxylamine)
-
Dialysis or desalting columns
-
Analytical instruments for aggregation analysis (SEC, DLS, UV-Vis Spectrophotometer)
Procedure:
-
Protein Preparation: Prepare a stock solution of the model protein in the reaction buffer at a known concentration (e.g., 10 mg/mL).
-
PEG linker Preparation: Prepare a stock solution of this compound in the reaction buffer. The concentration will depend on the desired molar excess.
-
Conjugation Reaction:
-
In a reaction vessel, add the protein solution.
-
Slowly add the desired volume of the this compound stock solution while gently mixing.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 2 hours). It is advisable to test different reaction times.
-
-
Quenching the Reaction: Stop the reaction by adding a quenching reagent to consume the unreacted linker.
-
Purification: Remove excess this compound and quenching reagent by dialysis against the reaction buffer or by using a desalting column.
-
Analysis of Aggregation:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate solution at 280 nm for protein concentration and at 350 nm to assess turbidity.
-
Dynamic Light Scattering (DLS): Analyze the size distribution of the particles in the purified conjugate solution.
-
Size Exclusion Chromatography (SEC): Inject the purified conjugate onto an SEC column to separate and quantify the monomeric conjugate from any aggregates.
-
-
Data Analysis: Compare the aggregation levels across different reaction conditions (e.g., varying molar ratios of PEG to protein, different reaction times) to determine the optimal conditions for minimizing aggregation.
Quantitative Data Summary
The following table presents hypothetical data illustrating the effect of this compound to protein molar ratio and reaction time on the percentage of aggregation, as might be determined by Size Exclusion Chromatography (SEC).
| Molar Ratio (this compound : Protein) | Reaction Time (hours) | % Monomer | % Dimer | % Higher-Order Aggregates |
| 5:1 | 1 | 95 | 4 | 1 |
| 5:1 | 4 | 92 | 6 | 2 |
| 20:1 | 1 | 88 | 9 | 3 |
| 20:1 | 4 | 75 | 15 | 10 |
| 50:1 | 1 | 70 | 20 | 10 |
| 50:1 | 4 | 55 | 25 | 20 |
References
- 1. benchchem.com [benchchem.com]
- 2. approcess.com [approcess.com]
- 3. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
Technical Support Center: Purification of Bis-NH2-PEG2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis-NH2-PEG2 conjugates.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Low or No Recovery of the Conjugate
-
Question: I am experiencing very low or no recovery of my this compound conjugate after purification. What are the possible causes and solutions?
-
Answer: Low recovery can stem from several factors related to the highly polar nature of the this compound linker and its interaction with chromatography media.
-
Irreversible Binding to Silica-Based Columns: The primary amine groups of the this compound moiety can interact strongly with residual silanol (B1196071) groups on silica-based reversed-phase (RP-HPLC) columns, leading to irreversible binding.
-
Solution: Use end-capped RP-HPLC columns or switch to a polymer-based column. Alternatively, adding a small amount of a competitive amine, like triethylamine (B128534) (TEA), to the mobile phase can help to block the active sites on the silica (B1680970).
-
-
Precipitation on the Column: The conjugate may precipitate on the column if the mobile phase is not optimal for its solubility.
-
Solution: Ensure the solubility of your conjugate in the chosen mobile phase. It may be necessary to decrease the initial sample concentration or modify the buffer composition.
-
-
Non-Specific Binding in Ion-Exchange Chromatography (IEX): While IEX separates based on charge, non-specific hydrophobic interactions can also occur, leading to product loss.
-
Solution: Modify the mobile phase by increasing the salt concentration in the elution buffer or adding a non-ionic detergent in low concentrations to disrupt hydrophobic interactions.
-
-
Issue 2: Poor Purity of the Final Product
-
Question: My purified this compound conjugate is not pure. How can I improve the separation and purity?
-
Answer: Achieving high purity requires optimizing the separation of the desired conjugate from unreacted starting materials and byproducts.
-
Co-elution with Unreacted Starting Materials: The starting materials may have similar retention times to the conjugate.
-
Solution for RP-HPLC: Adjust the gradient of the organic solvent. A shallower gradient can improve the resolution between species with similar hydrophobicity.[1]
-
Solution for IEX: Optimize the salt gradient and the pH of the mobile phase. Small changes in pH can significantly impact the surface charge and improve separation.[]
-
-
Presence of Positional Isomers: If the molecule to which the this compound is conjugated has multiple reaction sites, positional isomers may form, which can be difficult to separate.
-
Solution: High-resolution analytical techniques like UPLC or capillary electrophoresis might be necessary to separate and identify positional isomers. For preparative scale, a multi-step purification strategy combining different chromatography techniques (e.g., IEX followed by RP-HPLC) can be effective.
-
-
Issue 3: Peak Tailing in HPLC
-
Question: I am observing significant peak tailing during the HPLC purification of my this compound conjugate. What causes this and how can I fix it?
-
Answer: Peak tailing is often a result of undesirable interactions between the analyte and the stationary phase.
-
Interaction with Residual Silanols: As mentioned for low recovery, the amine groups can interact with acidic silanol groups on the silica support of the column.
-
Solution: Add a competing base like triethylamine (TEA) or use a base-deactivated column.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine groups and their interaction with the stationary phase.
-
Solution: Adjust the pH of the mobile phase. For amine-containing compounds, a slightly acidic mobile phase (pH 3-4) can protonate the amines and reduce tailing on C18 columns.
-
-
Frequently Asked Questions (FAQs)
1. What is the best chromatography method for purifying this compound conjugates?
The choice of method depends on the properties of the molecule conjugated to the this compound linker. The most common and effective methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small molecules based on their hydrophobicity. Since the this compound linker is polar, conjugation will alter the hydrophobicity of the parent molecule, allowing for separation.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The two primary amine groups of the this compound linker are basic and will be positively charged at neutral or acidic pH, making cation-exchange chromatography a suitable option.[3][4]
2. How can I assess the purity of my this compound conjugate?
A combination of analytical techniques is recommended for accurate purity assessment:
-
Analytical HPLC: Use a high-resolution analytical column to check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the identity and mass of the purified conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for purity determination, especially for identifying and quantifying impurities that are not easily detectable by HPLC-UV.
3. What are the typical storage conditions for purified this compound conjugates?
For long-term stability, it is recommended to store the purified conjugate in a dry, dark place at -20°C.[5] For stock solutions, storage at -80°C is preferable.[6]
4. Can I use Size-Exclusion Chromatography (SEC) to purify my this compound conjugate?
SEC separates molecules based on size. While SEC is very effective for purifying large PEGylated proteins by removing unreacted PEG and other small molecules, it is generally not suitable for purifying small molecule this compound conjugates where the size difference between the product and starting materials is minimal.[]
Data Presentation
To effectively evaluate and compare different purification strategies, it is crucial to collect and organize quantitative data. The following tables provide a template for summarizing your experimental results.
Table 1: Comparison of Purification Methods for this compound Conjugate
| Purification Method | Yield (%) | Purity (%) | Throughput (mg/hr) |
| RP-HPLC | |||
| Ion-Exchange (IEX) | |||
| Other |
Table 2: Purity Assessment of this compound Conjugate
| Analytical Method | Purity (%) | Impurities Detected |
| Analytical RP-HPLC | ||
| LC-MS | ||
| NMR |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific this compound conjugate.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for the purification of small molecule this compound conjugates based on hydrophobicity.
-
Materials:
-
C18 RP-HPLC column (end-capped)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.22 µm syringe filters
-
-
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A or a suitable solvent and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions using analytical HPLC and/or LC-MS to identify the fractions containing the pure product.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: Ion-Exchange Chromatography (IEX) Purification
This protocol is suitable for separating the this compound conjugate based on its charge.
-
Materials:
-
Strong cation-exchange (SCX) column
-
Chromatography system
-
Mobile Phase A (Binding Buffer): 20 mM phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B (Elution Buffer): 20 mM phosphate buffer + 1 M NaCl, pH 7.0
-
-
Procedure:
-
Sample Preparation: Dissolve the crude product in Mobile Phase A and ensure the pH is adjusted for binding.
-
Column Equilibration: Equilibrate the SCX column with Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Mobile Phase A to remove unbound impurities.
-
Elution: Elute the bound conjugate using a linear gradient of Mobile Phase B (e.g., 0% to 100% over 30 minutes).
-
Fraction Collection: Collect fractions as the conductivity and UV absorbance increase.
-
Analysis and Desalting: Analyze the fractions for purity. Pool the pure fractions and desalt using dialysis or a desalting column.
-
Visualizations
General Workflow for Purification and Analysis
Caption: A general workflow for the purification and analysis of this compound conjugates.
Troubleshooting Logic for Low Purity
Caption: A decision tree for troubleshooting low purity in conjugate purification.
References
- 1. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Maze of PROTAC Linker Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality, yet their development is not without its challenges, particularly concerning the synthesis and optimization of the crucial linker component. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to PROTAC linker synthesis.
Troubleshooting Guide: Common Challenges in PROTAC Linker Synthesis
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Target Protein Degradation
You've successfully synthesized your PROTAC, but it fails to effectively degrade the target protein.
Possible Causes and Troubleshooting Steps:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1][2] If this complex is unstable or sterically hindered, degradation will be inefficient.[1][3]
-
Troubleshooting Workflow:
Workflow for troubleshooting low protein degradation.
-
-
Suboptimal Linker Length: The length of the linker is a critical parameter. A linker that is too short can cause steric clash, preventing the formation of the ternary complex, while a linker that is too long may lead to an unstable, floppy complex with reduced degradation efficiency.[3][4]
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[2]
-
Solution: Modify the linker to improve physicochemical properties. Incorporating polyethylene (B3416737) glycol (PEG) units can enhance solubility and permeability.[1] Additionally, the use of linkers that allow for intramolecular hydrogen bonding can help shield polar surface area and improve cell permeability.[6][7]
-
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation. This results in a characteristic bell-shaped dose-response curve.[1][2]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[2] If the hook effect is observed, use the PROTAC at lower concentrations.
-
Issue 2: Poor Aqueous Solubility
Your synthesized PROTAC precipitates out of solution in aqueous buffers or cell culture media.
Possible Causes and Troubleshooting Steps:
-
Inherent Physicochemical Properties: PROTACs often have high molecular weights and lipophilicity, leading to poor solubility.[8]
-
Solution:
-
Linker Modification: Incorporate hydrophilic moieties into the linker, such as PEG chains or piperazine/piperidine groups, to increase aqueous solubility.[9][10]
-
Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO. For in vivo studies, formulation strategies such as amorphous solid dispersions can be employed.[2][8]
Troubleshooting workflow for poor PROTAC solubility. -
-
Issue 3: Failed or Low-Yield Conjugation Reactions
You are encountering difficulties in the chemical synthesis steps to connect the warhead, linker, and E3 ligase ligand.
Possible Causes and Troubleshooting Steps:
-
Inefficient Coupling Chemistry: The chosen conjugation reaction may not be optimal for your specific substrates.
-
Solution:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for PROTAC synthesis.[][12][13]
-
Amide Coupling: Standard amide bond formation reactions are also common, but may require optimization of coupling reagents and reaction conditions.
-
Solid-Phase Synthesis: For creating libraries of PROTACs, solid-phase synthesis can streamline the process and improve throughput.[]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common linker types and their properties?
The choice of linker composition significantly impacts a PROTAC's physicochemical properties and efficacy.
| Linker Type | Common Motifs | Key Properties |
| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) | Can improve solubility and cell permeability (PEG).[1][10] Alkyl chains offer more rigidity than PEG.[1] |
| Rigid Linkers | Alkynes, Piperazine/Piperidine, Triazoles, Aromatic rings | Can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability.[9][14] Can also enhance metabolic stability.[9] |
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC activity, and the optimal length is highly dependent on the specific target protein and E3 ligase pair.[3] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[3]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |
| Estrogen Receptor α (ERα) | pVHL | 16 | [4][5] |
| p38α | VHL | 15-17 | [3] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | Varies, but longer linkers (≥ 4 PEG units) showed consistent binding affinity. | [12] |
Q3: What are the key attachment points to consider on the warhead and E3 ligase ligand?
The points where the linker connects to the two ligands are crucial. The exit vector should ideally be from a solvent-exposed region of the ligand when bound to its protein to minimize disruption of binding.[15]
Q4: How can I experimentally confirm the formation of the ternary complex?
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding affinities and kinetics of the interactions.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding.
Experimental Protocols
Protocol: TR-FRET Assay for Ternary Complex Formation
Objective: To quantitatively measure the formation of the ternary complex in the presence of a PROTAC.
Materials:
-
Purified, tagged (e.g., His-tag) target protein
-
Purified, tagged (e.g., GST-tag) E3 ligase complex
-
Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium)
-
Fluorescently-labeled anti-tag antibody (acceptor, e.g., anti-GST-APC)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a series of dilutions of the PROTAC in the assay buffer.
-
In a microplate, add a constant concentration of the target protein and E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies to the wells.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Plot the TR-FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[2]
Protocol: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (one for DMSO dilutions, one clear plate for the assay)
-
Plate shaker
-
Method for quantifying the dissolved compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Analysis: Analyze the samples to determine the concentration of the dissolved PROTAC. This can be done by taking an aliquot from the supernatant after centrifugation or by direct analysis if a suitable method is available. The highest concentration at which the PROTAC remains in solution is its kinetic solubility.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Technical Support Center: Improving the Solubility of Bis-NH2-PEG2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Bis-NH2-PEG2 and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound, also known as 1,8-Diamino-3,6-dioxaoctane, is a short, hydrophilic, amine-terminated polyethylene (B3416737) glycol (PEG) linker.[1][2][3] It is commonly used in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), to connect a target protein-binding ligand to an E3 ligase-binding ligand. While the PEG backbone enhances hydrophilicity, solubility issues can arise with the final conjugate, especially if the conjugated molecules are hydrophobic.
Q2: In which solvents is this compound soluble?
A2: this compound is highly soluble in water and many organic solvents.[4][5] One supplier specifies a solubility of 250 mg/mL in DMSO, which may require ultrasonication to achieve.[6] Generally, PEGs are soluble in water, DMSO, DMF, and dichloromethane (B109758) (DCM).[4]
Q3: How does pH affect the solubility of this compound and its conjugates?
A3: The terminal amine groups of this compound have pKa values in the basic range. At neutral to acidic pH, these amines will be protonated, increasing the molecule's polarity and generally enhancing its solubility in aqueous solutions. The solubility of PEGylated proteins can be significantly influenced by pH, often exhibiting a minimum solubility near the protein's isoelectric point (pI).[7] For conjugation reactions involving primary amines, a pH range of 7-9 is often recommended.[][9][10]
Q4: Can the molecular weight of the PEG linker affect the solubility of the final conjugate?
A4: Yes, the molecular weight of the PEG chain can influence the solubility of the conjugate. While longer PEG chains generally increase the overall hydrophilicity and hydrodynamic radius of a molecule, the solubility of PEG itself in organic solvents tends to decrease as its molecular weight increases.[11] For protein conjugates, higher molecular weight PEGs can be more effective at preventing aggregation and precipitation.
Q5: What are the initial signs of solubility problems with my this compound conjugate?
A5: The initial signs of solubility issues include the appearance of cloudiness, turbidity, or visible precipitate in your solution after dissolving the conjugate or after a change in conditions such as temperature, pH, or buffer exchange.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the this compound Conjugate
Symptoms:
-
The solid conjugate does not fully dissolve in the chosen solvent.
-
The solution remains cloudy or hazy after vortexing or mixing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The inherent solubility of the conjugate may be low in the selected solvent. Consult the solubility data for similar compounds. Try a different solvent or a co-solvent system. For example, if the conjugate is poorly soluble in an aqueous buffer, try dissolving it first in a small amount of a water-miscible organic solvent like DMSO or DMF and then slowly adding the aqueous buffer.[4][] |
| Insufficient Mixing/Energy | The dissolution process may be slow. Use gentle heating (if the conjugate is stable at higher temperatures), vortexing, or sonication to aid dissolution.[6] |
| Concentration Too High | The concentration of the conjugate may be above its solubility limit in the chosen solvent. Try preparing a more dilute solution. |
| pH of the Solution | The pH of the aqueous buffer may not be optimal for the solubility of your conjugate. For molecules with ionizable groups, adjusting the pH can significantly impact solubility. For amine-containing conjugates, a slightly acidic pH may improve solubility.[7] |
Issue 2: Precipitation of the this compound Conjugate After Dissolution
Symptoms:
-
A clear solution of the conjugate becomes cloudy or forms a precipitate over time.
-
Precipitation occurs upon a change in temperature, buffer, or concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Change in Temperature | Some PEGylated compounds exhibit temperature-dependent solubility. If precipitation occurs upon cooling, try to maintain the solution at a slightly elevated temperature (if compatible with the stability of the conjugate). Conversely, some PEGs can "cloud out" or phase separate from aqueous solutions upon heating.[12] |
| Buffer Exchange/Salt Concentration | The composition of the buffer, including the type and concentration of salts, can affect the solubility of the conjugate. High salt concentrations can sometimes lead to "salting out" of proteins and conjugates. When performing buffer exchange (e.g., dialysis or diafiltration), ensure the new buffer is compatible with your conjugate's solubility. |
| pH Shift | A change in pH can alter the charge of the conjugate, leading to aggregation and precipitation, especially near its isoelectric point.[7][13] Maintain the pH of the solution within a range where the conjugate is known to be soluble. |
| Aggregation | The conjugate may be prone to self-aggregation. The inclusion of small amounts of non-ionic detergents (e.g., Tween-20) or other excipients may help to prevent aggregation.[14] PEGylation itself is known to reduce protein aggregation.[15] |
| Presence of Unreacted Species | The presence of unreacted starting materials or byproducts from the conjugation reaction could contribute to insolubility. Ensure the conjugate is sufficiently purified.[][16] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Conditions | Reference |
| DMSO | 250 mg/mL | May require ultrasonication | [6] |
| Water | Highly Soluble | Estimated | [4][5] |
Table 2: Factors Influencing PEG-Induced Precipitation of Proteins
| Factor | Effect on Precipitation | General Trend | Reference |
| PEG Concentration | Increased PEG concentration leads to increased precipitation. | Higher PEG concentrations exclude more water from the protein's hydration shell, promoting protein-protein interactions and precipitation.[13][17] | [13][17] |
| PEG Molecular Weight | Higher molecular weight PEGs are more effective at inducing precipitation at lower concentrations. | Larger PEG molecules have a greater volume exclusion effect.[13] | [13] |
| pH | Protein solubility is generally lowest near its isoelectric point (pI). | Adjusting the pH away from the pI can increase the net charge of the protein, enhancing its solubility.[7] | [7] |
| Temperature | The effect is complex and protein-dependent. | Can influence both protein stability and the hydration of the PEG molecules.[7] | [7] |
| Protein Concentration | Higher protein concentrations can lead to increased precipitation for a given set of conditions. | Increased likelihood of intermolecular interactions.[7] | [7] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving a this compound Conjugate
-
Determine the appropriate solvent: Based on the properties of the conjugated molecules, select a suitable solvent. If the conjugate is expected to be soluble in aqueous buffers, start with a common buffer such as PBS (pH 7.4). If the conjugate contains hydrophobic moieties, consider starting with an organic solvent like DMSO or DMF.
-
Weigh the conjugate: Carefully weigh the desired amount of the lyophilized conjugate in a suitable vial.
-
Add the solvent: Add a small amount of the chosen solvent to the vial.
-
Promote dissolution: Gently vortex or sonicate the mixture to aid dissolution. If necessary, warm the solution slightly (e.g., to 37°C), provided the conjugate is thermally stable.
-
Stepwise addition for co-solvent systems: If using a co-solvent system, first dissolve the conjugate in a minimal amount of the organic solvent (e.g., DMSO). Then, add the aqueous buffer dropwise while gently mixing.
-
Observe the solution: Check for clarity. If the solution is hazy or contains particulates, it may be necessary to try a different solvent, adjust the pH, or prepare a more dilute solution.
-
Sterile filtration: Once the conjugate is fully dissolved, it can be sterile-filtered through a 0.22 µm filter if required for downstream applications.
Protocol 2: Purification of PEGylated Conjugates to Remove Unreacted PEG
Size exclusion chromatography (SEC) is a common method for separating PEGylated conjugates from unreacted, smaller PEG molecules.[]
-
Select an appropriate SEC column: Choose a column with a fractionation range that is suitable for separating your PEGylated conjugate from the unreacted this compound and other small molecules.
-
Equilibrate the column: Equilibrate the SEC column with a buffer in which your conjugate is soluble and stable.
-
Load the sample: Load the crude reaction mixture onto the column.
-
Elute and collect fractions: Elute the sample with the equilibration buffer and collect fractions.
-
Analyze the fractions: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or LC-MS) to identify the fractions containing the purified PEGylated conjugate.
-
Pool and concentrate: Pool the fractions containing the pure conjugate and concentrate if necessary.
Visualizations
Caption: Workflow for dissolving this compound conjugates and troubleshooting solubility issues.
Caption: Key factors influencing the solubility of this compound conjugates.
References
- 1. iranarze.ir [iranarze.ir]
- 2. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 3. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idosi.org [idosi.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 15. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Bis-NH2-PEG2 Reaction pH Optimization
Welcome to the technical support center for Bis-NH2-PEG2 reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing conjugation reactions involving this compound linkers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with NHS esters?
The optimal pH for reacting this compound with N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2][3] This pH range provides a crucial balance: it is high enough to ensure a significant portion of the primary amine groups on the PEG linker are deprotonated and thus nucleophilic, while still being low enough to minimize the rapid hydrolysis of the NHS ester.[4]
Q2: Why is pH so critical for the this compound reaction?
The pH of the reaction is a critical parameter because it directly influences two competing reactions:
-
Amine Reactivity: The primary amine groups on this compound must be in their deprotonated form (-NH2) to act as effective nucleophiles and attack the NHS ester. At acidic pH, these amines are protonated (-NH3+), rendering them non-reactive.[4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis significantly increases at higher pH values.[4]
Therefore, maintaining the optimal pH range is essential for maximizing the yield of the desired conjugate.
Q3: Which buffers should I use for my this compound conjugation reaction?
Phosphate (B84403) buffer (0.1 M) or sodium bicarbonate buffer (0.1 M) at a pH of 8.3-8.5 are highly recommended for these reactions.[1][2] It is critical to use buffers that do not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.[4] Buffers such as Tris (tris(hydroxymethyl)aminomethane) should be avoided.[1][4]
Q4: Can I use organic solvents in my reaction?
Yes, if the NHS ester you are using has poor solubility in aqueous solutions, you can dissolve it in an amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][2][3] Ensure that the DMF is of high quality and does not have a fishy odor, which would indicate the presence of dimethylamine (B145610) that can react with the NHS ester.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction pH may be too low (amines are protonated) or too high (NHS ester hydrolysis). | Verify the pH of your reaction buffer is between 8.3 and 8.5. Consider monitoring the pH during the reaction, as the hydrolysis of NHS esters can cause the mixture to become acidic over time, especially in large-scale reactions. If necessary, use a more concentrated buffer.[1][3] |
| Hydrolysis of NHS Ester: The NHS ester may have hydrolyzed before reacting with the this compound. | Prepare the NHS ester solution immediately before use. If using an organic solvent, you can store the NHS ester solution at -20°C for 1-2 months.[2] | |
| Presence of Competing Amines: Your buffer or other reagents may contain primary amines. | Use an amine-free buffer like phosphate or bicarbonate. Avoid Tris-based buffers.[1][4] | |
| Inconsistent Results | Variable Reagent Quality: The quality of the this compound or the NHS ester may vary between batches. | Ensure you are using high-purity reagents. For NHS esters dissolved in DMF, use a fresh, high-quality solvent.[2] |
| Inaccurate pH Measurement: The pH meter may not be calibrated correctly. | Calibrate your pH meter before preparing the reaction buffer. | |
| Precipitation in the Reaction | Poor Solubility of Reactants: One or both of the reactants may not be fully soluble in the reaction buffer. | If the NHS ester is poorly soluble in water, dissolve it in a small amount of DMSO or DMF before adding it to the reaction.[1][2] Ensure the concentration of your biomolecule is within the optimal range of 1-10 mg/mL.[4] |
Experimental Protocols
Protocol 1: pH Optimization for this compound Conjugation
This protocol outlines a method for determining the optimal pH for your specific reaction.
-
Prepare a series of reaction buffers: Prepare 0.1 M phosphate or sodium bicarbonate buffers at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.3, 8.5, 9.0).
-
Prepare the this compound solution: Dissolve the this compound in each of the prepared buffers to the desired final concentration.
-
Prepare the NHS ester solution: Immediately before starting the reaction, dissolve the NHS ester in a small amount of amine-free DMSO or DMF.
-
Initiate the reactions: Add the dissolved NHS ester to each of the this compound solutions. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.[4]
-
Incubate the reactions: Allow the reactions to proceed for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quench the reactions: Stop the reactions by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[4]
-
Analyze the results: Use an appropriate analytical technique (e.g., HPLC, mass spectrometry) to determine the yield of the desired conjugate at each pH.
-
Determine the optimal pH: The pH that gives the highest yield of the desired product is the optimal pH for your reaction.
Visualizations
Caption: Workflow for pH optimization of this compound conjugation.
Caption: Relationship between pH and key factors in the reaction.
References
Technical Support Center: Amine-Reactive PEG Linkers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of amine-reactive polyethylene (B3416737) glycol (PEG) linkers, with a focus on N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What are amine-reactive PEG linkers and their primary application?
Amine-reactive PEG linkers are molecules that contain a polyethylene glycol chain and a reactive group designed to form stable covalent bonds with primary amines (-NH₂).[1] The most common reactive group is the N-hydroxysuccinimide (NHS) ester.[1][2] Their primary application is the covalent modification (PEGylation) of biomolecules like proteins, peptides, and antibodies.[2][3] This process is used to enhance the therapeutic properties of biomolecules by improving solubility, increasing stability, prolonging circulation time in the bloodstream, and reducing immunogenicity.[1][4][5] The primary targets for these linkers on proteins are the amine groups on lysine (B10760008) residues and the N-terminus of polypeptide chains.[2][6]
Q2: What is the most common side reaction when using PEG-NHS esters?
The most significant and common side reaction is the hydrolysis of the NHS ester group.[7] In this reaction, the NHS ester reacts with water to form a non-reactive carboxylic acid.[7] This hydrolyzed PEG can no longer react with the target amine, leading to reduced conjugation efficiency or complete failure of the reaction.[7] Hydrolysis is a direct competitor to the desired aminolysis (reaction with the amine).[6][7]
Q3: What factors influence the rate of NHS ester hydrolysis?
Several factors critically influence the rate of hydrolysis:
-
pH: The rate of hydrolysis increases significantly with higher pH.[2][6][8] The reaction with amines is most efficient between pH 7 and 9, but the competing hydrolysis reaction also becomes faster in this range.[2][3]
-
Moisture: PEG-NHS esters are highly sensitive to moisture.[9][10] Any moisture present in solvents or on the reagent itself will cause hydrolysis.
-
Temperature: Higher temperatures can increase the rate of both the desired reaction and the hydrolysis side reaction.[11]
-
Buffer Composition: The presence of any extraneous primary amines in the buffer, such as Tris or glycine (B1666218), will compete with the target molecule for the PEG linker.[9][11][12]
Q4: How can I minimize side reactions and optimize my PEGylation?
Optimizing PEGylation involves carefully controlling reaction conditions to favor the reaction with the target amine over side reactions.
-
Control pH: Perform the reaction within the recommended pH range of 7.2 to 8.5.[6] While the reaction is faster at higher pH, so is hydrolysis. A common starting point is pH 7.4.[8][9]
-
Proper Handling: Always allow the PEG-NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][9][10]
-
Fresh Reagent Preparation: Prepare the PEG-NHS ester solution immediately before use.[9][12] Do not prepare stock solutions for storage, as the NHS ester hydrolyzes quickly in solution.[9][12] Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF first, then add it to the aqueous reaction buffer.[12][13]
-
Buffer Selection: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), borate (B1201080), or HEPES.[6][7]
-
Molar Ratio: Adjust the molar ratio of the PEG reagent to the protein to control the degree of PEGylation.[11] A higher excess may be needed for dilute protein solutions.[12]
Q5: Can PEG-NHS esters react with other amino acid residues?
While NHS esters are highly specific for primary amines, side reactions with other nucleophilic residues can occur under certain conditions. The imidazole (B134444) group of histidine and the hydroxyl group of tyrosine can react with NHS esters, particularly if reaction conditions are not optimal.[14]
Troubleshooting Guide
Problem: Low or No PEGylation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of PEG-NHS Ester | 1. Use freshly prepared PEG reagent. Dissolve it in anhydrous DMSO or DMF immediately before adding it to the reaction.[9][11] 2. Ensure the reagent has been stored properly at -20°C in a desiccated environment.[7][9] 3. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[7][9] |
| Incorrect Buffer | 1. Ensure the buffer pH is between 7.2 and 8.5.[6] 2. Confirm the buffer does not contain primary amines (e.g., Tris, glycine). Switch to PBS, HEPES, or borate buffer if necessary.[6][11] |
| Inaccessible Amine Groups | The amine groups on the target protein may be sterically hindered or buried within the protein's structure. Consider altering reaction conditions (e.g., pH, additives) to slightly alter protein conformation, if its stability allows.[11] |
| Insufficient Molar Excess | For dilute protein solutions, a higher molar excess of the PEG linker is required to achieve the desired level of conjugation.[12] Systematically increase the molar ratio of PEG reagent to protein. |
Problem: High Polydispersity (Mixture of multiple PEGylated species)
| Potential Cause | Recommended Solution |
| Molar Ratio Too High | A large excess of the PEG reagent can lead to multiple PEG chains attaching to a single protein molecule. Systematically decrease the molar ratio of the activated PEG to the protein.[11] |
| Multiple Reactive Sites | Proteins often have many lysine residues with similar reactivity and accessibility. To favor a specific site (like the N-terminus), try adjusting the reaction pH to a lower value (e.g., pH 7.0) where the N-terminal amine is more reactive than lysine amines.[11] |
Problem: Loss of Biological Activity
| Potential Cause | Recommended Solution |
| PEGylation at Active Site | The PEG chain may be attached at or near the protein's active or binding site, causing steric hindrance. Attempt to control the PEGylation site by adjusting the pH or using site-specific conjugation chemistries if possible.[15] |
| Protein Denaturation | The reaction conditions (pH, temperature, organic solvent concentration) may have denatured the protein. Optimize reaction conditions to ensure protein stability. Perform the reaction at a lower temperature (e.g., 4°C).[11] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10%).[10][12] |
Data Summary
Table 1: Effect of pH on NHS-Ester Stability in Aqueous Solution
This table illustrates the strong dependence of the NHS ester's stability on the pH of the buffer. The half-life is the time it takes for half of the reactive ester groups to be hydrolyzed.
| pH | Temperature | Half-Life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours[6] |
| 8.6 | 4°C | 10 minutes[6] |
| 7.4 | N/A | > 120 minutes[8] |
| 9.0 | N/A | < 9 minutes[8] |
Table 2: Recommended Buffers for PEG-NHS Ester Reactions
| Recommended Buffers (Amine-Free) | Buffers to Avoid (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS)[6][7][9] | Tris (e.g., TBS)[6][9][11] |
| Borate Buffer[6][7] | Glycine[9][11][12] |
| HEPES Buffer[6] | Ammonia-based buffers |
| Carbonate/Bicarbonate Buffer[6] |
Diagrams and Workflows
Reaction Pathway: Aminolysis vs. Hydrolysis
Caption: Competing reactions of a PEG-NHS ester with a target amine and water.
Troubleshooting Workflow for Low PEGylation Yield
Caption: Decision tree to diagnose causes of low conjugation yield.
General Experimental Workflow for Protein PEGylation
Caption: Standard workflow for conjugating a protein with a PEG-NHS ester.
Experimental Protocols
Protocol 1: General Protein PEGylation with NHS-Ester Linker
This protocol provides a general method for conjugating a protein with a PEG-NHS ester. Optimization may be required based on the specific protein and PEG linker used.
Materials:
-
Protein of interest
-
PEG-NHS ester reagent
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[9]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.[7]
-
Desalting columns or dialysis equipment for purification.[7]
Procedure:
-
Prepare Protein: Ensure the protein is in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).[13] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.[12]
-
Calculate Reagents: Determine the amount of PEG-NHS ester needed to achieve the desired molar excess over the protein (e.g., a 20-fold molar excess is a common starting point).[12][13]
-
Prepare PEG-NHS Solution: Immediately before starting the reaction, weigh the required amount of PEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF. The final volume of organic solvent in the reaction mixture should not exceed 10%.[12][13]
-
Initiate Reaction: Add the PEG-NHS solution to the stirring protein solution.
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][13] The optimal time and temperature may need to be determined empirically.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS ester.[7] Incubate for an additional 15-30 minutes.
-
Purify: Remove excess, unreacted crosslinker and reaction byproducts (like N-hydroxysuccinimide) using a desalting column or dialysis against a suitable buffer (e.g., PBS).[7]
-
Analyze and Store: Characterize the extent of PEGylation using methods like SDS-PAGE (which will show a shift in molecular weight), SEC-HPLC, or MALDI-TOF MS.[11] Store the purified conjugate under conditions optimal for the native protein.[12]
Protocol 2: Quality Control Assay for NHS-Ester Activity
This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[7] Active reagent will show a significant increase in absorbance at 260 nm after base treatment.
Materials:
-
NHS ester reagent to be tested
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0
-
0.5 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the Assay Buffer.
-
Measure Initial Absorbance (A_initial): Immediately measure the absorbance of the solution at 260 nm. This reading represents any free NHS already present due to prior hydrolysis.
-
Induce Complete Hydrolysis: Add a small volume (e.g., 20-50 µL) of 0.5 N NaOH to the cuvette to raise the pH and induce rapid hydrolysis of the remaining active NHS ester. Mix gently.
-
Measure Final Absorbance (A_final): After 5-10 minutes, measure the absorbance at 260 nm again.
-
Interpret Results: A significant increase in absorbance (A_final > A_initial) indicates that the reagent was active. If there is little to no change in absorbance, the reagent has likely been fully hydrolyzed and is inactive.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. broadpharm.com [broadpharm.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Removing Unreacted Bis-NH2-PEG2
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on troubleshooting the removal of unreacted Bis-NH2-PEG2 from conjugation reactions. This compound is a short, hydrophilic, amine-terminated PEG linker with a molecular weight of approximately 148.2 g/mol . Its small size and hydrophilicity present unique challenges for purification compared to longer PEG chains.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my reaction mixture?
The presence of unreacted this compound can interfere with downstream applications and analytics. It can lead to inaccurate characterization of your conjugate, compete in subsequent reactions, and potentially cause undesired biological effects in cellular or in vivo studies. Complete removal ensures the purity and accurate characterization of your final product.
Q2: What are the primary methods for removing the small, hydrophilic this compound linker?
The choice of purification method depends on the size and chemical properties of your target molecule (the molecule to which the this compound is conjugated).
-
For large biomolecules (e.g., proteins, antibodies, nanoparticles >10 kDa): Size-based separation methods are most effective. These include:
-
Dialysis / Diafiltration
-
Size Exclusion Chromatography (SEC)
-
Tangential Flow Filtration (TFF)
-
-
For smaller molecules (e.g., peptides, oligonucleotides, small organic molecules): Chromatographic methods that separate based on polarity are more suitable. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Liquid-Liquid Extraction (LLE) may also be considered in some cases.
-
Q3: How does the small size of this compound affect the choice of purification parameters?
The low molecular weight (148.2 Da) of this compound is a critical factor. For size-based methods, this means selecting membranes and resins with very small pore sizes to ensure the linker can be efficiently removed while retaining the larger conjugate. For instance, in dialysis, a low molecular weight cutoff (MWCO) membrane is essential.
Method Selection and Data Presentation
The following table summarizes the recommended methods for removing unreacted this compound, helping you choose the most appropriate technique for your experiment.
| Method | Primary Separation Principle | Best Suited For | Key Advantages | Potential Disadvantages | Typical Recovery of Conjugate |
| Dialysis / Diafiltration | Size-based separation using a semi-permeable membrane. | Large biomolecules (e.g., proteins & nanoparticles >10 kDa). | Gentle on samples, simple setup, and cost-effective for buffer exchange.[1] | A slow process that may not be suitable for high-throughput applications.[1] | >90% |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size using a porous resin.[2] | High-resolution separation of large biomolecules from small molecules.[2] | Can be automated for high throughput and provides excellent separation.[3] | Potential for sample dilution and requires specialized equipment. | >95%[4] |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane with cross-flow to prevent fouling.[5] | Concentrating and purifying large volumes of biomolecules.[5] | Fast, scalable, and efficient for large sample volumes.[6] | Higher initial equipment cost and potential for shear stress on sensitive molecules.[7] | >95% |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[8] | Purifying smaller, less polar molecules like peptides and oligonucleotides.[8] | High resolution and well-established for peptide purification. | This compound is very polar and may elute in the void volume with the solvent front, potentially co-eluting with very polar conjugates. | Variable, dependent on sample characteristics. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. | Small organic molecules where the conjugate has significantly different polarity than this compound. | Simple, rapid, and inexpensive for initial cleanup. | Not suitable for biomolecules and can be labor-intensive for multiple samples. | Highly variable. |
Experimental Protocols and Workflows
Below are detailed protocols for the recommended purification methods.
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the properties of your target molecule.
Caption: A decision tree to guide the selection of a purification method.
Dialysis / Diafiltration
This method is ideal for removing this compound from proteins and other large macromolecules.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cutoff (MWCO) of 1 kDa or lower.
-
Large beaker (to hold a buffer volume 200-500 times that of the sample).[9]
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS).
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace.
-
Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.[1]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. For efficient removal, change the dialysis buffer at least three times. An overnight dialysis step after the final buffer change is recommended.[1]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. repligen.com [repligen.com]
- 7. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Analysis of Bis-NH2-PEG2 and Bis-NH2-PEG3 for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a suitable linker molecule is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs) or PROTACs. The length of the polyethylene (B3416737) glycol (PEG) chain in a linker can significantly influence the physicochemical properties and in vivo performance of the final conjugate. This guide provides an objective comparison of two commonly used homobifunctional amine-terminated PEG linkers: Bis-NH2-PEG2 and Bis-NH2-PEG3.
This comparison is based on the fundamental principles of PEG chemistry and bioconjugation, as direct quantitative comparative studies between this compound and Bis-NH2-PEG3 are not extensively available in published literature.
Introduction to this compound and Bis-NH2-PEG3
This compound and Bis-NH2-PEG3 are linear PEG derivatives featuring primary amine groups at both termini.[1][2][3] These amine groups allow for covalent attachment to various functional groups, such as carboxylic acids or activated esters, making them versatile crosslinkers for a wide range of applications in medical research, drug release, and nanotechnology.[3][4] Their primary utility lies in their role as flexible, hydrophilic spacers in bioconjugation.[5]
The key distinction between these two molecules is the length of the PEG chain, with this compound containing two ethylene (B1197577) glycol units and Bis-NH2-PEG3 containing three. This seemingly small difference can have a significant impact on the properties of the resulting bioconjugate.
Physicochemical Properties
The structural and physical properties of this compound and Bis-NH2-PEG3 are summarized in the table below. The addition of an extra ethylene glycol unit in Bis-NH2-PEG3 results in a higher molecular weight, increased chain length, and potentially greater hydrophilicity.
| Property | This compound | Bis-NH2-PEG3 |
| Synonyms | 1,8-Diamino-3,6-dioxaoctane, 1,2-Bis(2-aminoethoxy)ethane[2] | 1,11-Diamino-3,6,9-trioxaundecane, Tetraethylene glycol diamine[3] |
| Chemical Formula | C6H16N2O2[2][6] | C8H20N2O3[3] |
| Molecular Weight | 148.20 g/mol [2][6] | 192.26 g/mol [3] |
| Number of PEG units | 2 | 3 |
| CAS Number | 929-59-9[2][6] | 929-75-9[3] |
Performance Comparison in Bioconjugation
While direct experimental data comparing the performance of this compound and Bis-NH2-PEG3 is limited, we can infer their relative advantages and disadvantages based on the well-documented effects of PEG linker length in bioconjugation.[5][7]
Hydrophilicity and Solubility
The addition of PEG chains, or PEGylation, is a widely used strategy to increase the water solubility of hydrophobic molecules.[7][8] Both this compound and Bis-NH2-PEG3 are hydrophilic linkers. However, the longer PEG chain of Bis-NH2-PEG3 will impart a slightly greater degree of hydrophilicity to the resulting conjugate. This can be particularly advantageous when working with highly hydrophobic drugs or proteins, potentially improving their formulation stability and bioavailability.[5]
Steric Hindrance
The length of the PEG linker can influence the degree of steric hindrance in the bioconjugate.[9]
-
This compound , with its shorter chain, will provide less spatial separation between the conjugated molecules. This can be beneficial in applications where a compact structure is desired, such as in the design of some PROTACs where precise orientation of the two ligands is crucial for ternary complex formation.[6]
-
Bis-NH2-PEG3 , on the other hand, offers greater spatial separation. This can be advantageous in situations where it is necessary to minimize steric hindrance between a bulky protein and a payload, which could otherwise interfere with the protein's biological activity or binding affinity.[10] Longer PEG chains can help to extend the conjugated molecule away from the surface of a protein, potentially improving its interaction with its target.
Flexibility and Conformation
The flexibility of the PEG chain allows for better spatial orientation of the conjugated molecules. Bis-NH2-PEG3 , being longer, will offer greater conformational flexibility compared to this compound. This increased flexibility can be beneficial in allowing the conjugated payload to more easily access its binding site.
Impact on Pharmacokinetics
In the context of drug delivery, PEGylation is known to prolong the circulation half-life of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance.[5] While the difference between a PEG2 and a PEG3 linker in this regard is likely to be modest for large bioconjugates like ADCs, the slightly larger size of a Bis-NH2-PEG3 conjugate could contribute to a marginally longer half-life.
Experimental Protocols
The following is a generalized protocol for the conjugation of a Bis-NH2-PEG linker to a protein containing accessible carboxylic acid groups. This protocol can be adapted for either this compound or Bis-NH2-PEG3, though optimization of reaction conditions may be necessary for each specific application.
Materials
-
Protein with accessible carboxyl groups
-
This compound or Bis-NH2-PEG3
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis cassettes for purification
Procedure
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 10-fold molar excess of each.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the Bis-NH2-PEG linker in the Coupling Buffer.
-
Add the activated protein solution to the Bis-NH2-PEG solution. The molar ratio of PEG linker to protein will need to be optimized for the desired degree of conjugation. A starting point could be a 20- to 50-fold molar excess of the PEG linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts using a desalting column or dialysis against PBS.
-
-
Characterization:
Visualizing Workflows and Relationships
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the conjugation of a Bis-NH2-PEG linker to a protein.
Caption: General workflow for protein conjugation using a Bis-NH2-PEG linker.
Impact of PEG Linker Length
This diagram illustrates the relationship between the number of PEG units and the resulting properties of the bioconjugate.
Caption: Influence of PEG linker length on bioconjugate properties.
Conclusion
The choice between this compound and Bis-NH2-PEG3 depends on the specific requirements of the bioconjugation application.
-
This compound is a suitable choice when a more compact linker is desired, minimizing steric hindrance and providing a shorter distance between the conjugated molecules.
-
Bis-NH2-PEG3 is preferable when increased hydrophilicity, greater flexibility, and more significant spatial separation are required to maintain the biological activity of the conjugated molecules or to improve the solubility of the final product.
Ultimately, the optimal linker length must be determined empirically for each specific application, taking into account the properties of the molecules to be conjugated and the desired characteristics of the final bioconjugate.
References
- 1. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 3. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]
- 4. 929-59-9 | this compound | Ethers | Ambeed.com [ambeed.com]
- 5. precisepeg.com [precisepeg.com]
- 6. xcessbio.com [xcessbio.com]
- 7. adcreview.com [adcreview.com]
- 8. purepeg.com [purepeg.com]
- 9. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
The Short PEG Linker Advantage: A Comparative Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed. This guide provides an objective comparison of the advantages of short PEG linkers in PROTACs, supported by experimental data, to inform rational drug design.
The Balancing Act: Permeability and Ternary Complex Formation
The efficacy of a PROTAC is a delicate balance between its ability to permeate cell membranes to reach its intracellular target and its capacity to induce a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker plays a pivotal role in both aspects. While longer PEG linkers can enhance solubility, shorter PEG linkers often confer a significant advantage in terms of cell permeability, a crucial factor for oral bioavailability and overall drug-like properties.[1][2]
Comparative Analysis of Linker Performance
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. However, trends have emerged from various studies that highlight the benefits of shorter linkers.
Physicochemical Properties
Shorter PEG linkers generally result in PROTACs with lower molecular weight and topological polar surface area (TPSA) compared to their longer-chain counterparts. These are key determinants of a molecule's ability to passively diffuse across the lipophilic cell membrane.[1]
Table 1: Impact of Linker Length on Physicochemical Properties and Permeability
| PROTAC Target | Linker Type/Length | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| BRD4 | 0 PEG units | ~800 | 3.5 | 150 | High | [3] |
| BRD4 | 2 PEG units | ~890 | 3.1 | 170 | Moderate | [3] |
| BRD4 | 4 PEG units | ~980 | 2.7 | 190 | Low | [3] |
| Androgen Receptor | Alkyl | Varies | Varies | Varies | Low | [4] |
| Androgen Receptor | PEG | Varies | Varies | Varies | Generally Higher than Alkyl | [4] |
Note: The data presented are illustrative and compiled from various sources in the literature. Actual values are dependent on the specific PROTAC scaffold.
Protein Degradation Efficacy
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
A seminal study by Cyrus et al. on Estrogen Receptor α (ERα) targeting PROTACs systematically investigated the effect of linker length on degradation. Their findings demonstrated a clear optimal linker length for maximal activity.[5][6][7]
Table 2: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths
| PROTAC Target | Linker Composition/Length | DC50 (nM) | Dmax (%) | Reference |
| ERα | 9-atom chain | >10,000 | <20 | [5][6][7] |
| ERα | 12-atom chain | ~1,000 | ~60 | [5][6][7] |
| ERα | 16-atom chain | ~100 | >80 | [5][6][7] |
| ERα | 19-atom chain | >10,000 | <30 | [5][6][7] |
| TBK1 | < 12 atoms | Inactive | - | [3] |
| TBK1 | 12-29 atoms | 3 - 292 | 76 - 96 | [3] |
| BRD4 (CRBN-based) | 0 PEG units | < 500 | High | [3] |
| BRD4 (CRBN-based) | 1-2 PEG units | > 5,000 | Low | [3] |
| BRD4 (CRBN-based) | 4-5 PEG units | < 500 | High | [3] |
This data underscores that a "Goldilocks" principle often applies to linker length – not too short and not too long. Short PEG linkers can strike this balance by providing sufficient flexibility to facilitate ternary complex formation without the excess molecular baggage that hinders cell entry.
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and standardized experimental procedures.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plates (e.g., 96-well format with a filter plate coated with a lipid solution and a matching acceptor plate)
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the desired concentration.
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Assemble Assay: Carefully place the filter donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add the PROTAC donor solution to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Protocol 2: Western Blot Analysis of Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Visualizing the Process
Diagrams generated using Graphviz (DOT language) illustrate the key concepts in PROTAC action and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
Characterization of Bis-NH2-PEG2 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and physicochemical properties. Among the various linkers available, Bis-NH2-PEG2, a short, hydrophilic, and flexible bifunctional linker, has garnered significant attention. This guide provides an objective comparison of this compound conjugates with alternatives, supported by general principles from scientific literature, and offers detailed experimental protocols for their synthesis and characterization.
Comparison of this compound with Alternative Linkers
The selection of a linker in drug development is a strategic decision that impacts multiple facets of the resulting conjugate. This compound offers a unique combination of properties that make it suitable for specific applications, while other linkers may be preferred in different contexts. The following table summarizes the general characteristics and performance of conjugates synthesized with this compound compared to other common linker types. It is important to note that the optimal linker is target-dependent and often determined empirically.[1][2]
| Linker Type | Key Characteristics | Advantages of Conjugates | Disadvantages of Conjugates | Representative Alternatives |
| This compound | Short, flexible, hydrophilic | - Improved aqueous solubility.- Reduced potential for aggregation.- Minimal steric hindrance in some ternary complexes.[] | - May not provide sufficient length for optimal ternary complex formation in all cases.- Potentially lower metabolic stability compared to alkyl chains.[4] | Longer chain Bis-NH2-PEGs (e.g., PEG4, PEG6) |
| Alkyl Chains | Hydrophobic, flexible | - High metabolic stability.- Synthetically straightforward. | - Can decrease aqueous solubility of the conjugate.- May lead to non-specific hydrophobic interactions.[4] | H₂N-(CH₂)n-NH₂ (e.g., n=4, 8, 12) |
| Rigid Linkers | Constrained conformation | - Can pre-organize the conjugate in a favorable binding conformation.- May enhance binding affinity and selectivity.[] | - Can introduce significant steric hindrance.- Less conformational flexibility to accommodate ternary complex formation. | Linkers containing piperazine, piperidine, or aromatic rings. |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound conjugates. These protocols are based on standard bioconjugation techniques.
Protocol 1: Synthesis of a this compound Conjugate via NHS Ester Coupling
This protocol describes the conjugation of a molecule activated with an N-hydroxysuccinimide (NHS) ester to the primary amine groups of this compound.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 20 mM (a 2-fold molar excess).
-
-
Conjugation Reaction:
-
In a clean, dry reaction vessel, add the this compound solution.
-
Slowly add the NHS ester-activated molecule solution to the this compound solution while stirring.
-
Add TEA or DIPEA to the reaction mixture to a final concentration of 50 mM to act as a base.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. Protect from light if using light-sensitive compounds.
-
-
Quenching the Reaction:
-
The reaction can be quenched by adding an excess of an amine-containing buffer, such as Tris buffer, to consume any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) for HPLC purification.
-
Purify the conjugate using a reverse-phase HPLC system with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions corresponding to the desired product peak.
-
-
Lyophilization:
-
Freeze the purified fractions and lyophilize to obtain the final conjugate as a dry powder.
-
Protocol 2: Characterization of the this compound Conjugate
1. Mass Spectrometry (MS):
-
Purpose: To confirm the identity and purity of the conjugate.
-
Method:
-
Prepare a 1 mg/mL solution of the lyophilized conjugate in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical mass of the conjugate.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the conjugate.
-
Method:
-
Prepare a 1 mg/mL solution of the conjugate in the mobile phase.
-
Inject the sample into an analytical reverse-phase HPLC system.
-
Elute the sample using a gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to the conjugated molecule).
-
The purity is determined by the percentage of the area of the product peak relative to the total peak area.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the conjugate.
-
Method:
-
Dissolve the conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The presence of characteristic peaks for both the this compound linker and the conjugated molecule, as well as the formation of a new amide bond, will confirm the successful conjugation.
-
Visualizing Key Processes
To better understand the workflows and mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for synthesis and characterization.
References
A Researcher's Guide to Analytical Techniques for PEGylated Proteins
For researchers, scientists, and drug development professionals navigating the complexities of PEGylated protein analysis, this guide offers an objective comparison of key analytical techniques. Supported by experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the characterization of these valuable biotherapeutics.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, the inherent heterogeneity of PEGylation presents significant analytical challenges. A thorough characterization of the degree of PEGylation, the sites of attachment, and the distribution of PEGylated species is crucial for ensuring product consistency, efficacy, and safety.
This guide provides a comparative overview of the most common analytical techniques employed for the characterization of PEGylated proteins: Chromatography, Mass Spectrometry, Capillary Electrophoresis, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, the characteristics of the PEGylated protein, and the stage of drug development. The following tables provide a quantitative comparison of the performance of these methods.
| Technique | Parameter Measured | Resolution | Sensitivity (LOD/LOQ) | Precision (%RSD) | Throughput | Strengths | Limitations |
| Size-Exclusion Chromatography (SEC) | Apparent molecular weight, aggregation, separation of free PEG | Moderate | 3.125 µg/mL / 12.5 µg/mL (for PEG GCSF)[1] | RT: <0.2 min, Area: <2.9%[2] | High | Robust, good for aggregate analysis, non-denaturing conditions possible. | Limited resolution for species with similar hydrodynamic radii, potential for non-specific interactions. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity, separation of isomers | High | Linearity range: 0.05-2.0 mg/mL (for PEG-PCK3145)[3] | - | High | Excellent for separating positional isomers, compatible with MS. | Can be denaturing, potentially leading to protein precipitation. |
| Ion-Exchange Chromatography (IEX) | Surface charge, separation of charge variants | High | - | - | Medium | Separates positional isomers and charge variants (e.g., deamidation).[4] | Complex method development, sensitive to buffer conditions. |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity, separation of isoforms | Moderate to High | - | - | Medium | Non-denaturing, good for separating species with different degrees of PEGylation.[5] | Lower capacity and resolution compared to IEX for some applications.[] |
| MALDI-TOF Mass Spectrometry | Molecular weight, degree of PEGylation | High | - | - | High | Fast, tolerant of some buffer components, good for determining molecular weight distribution.[7][8] | Can be less accurate for large, heterogeneous PEGs, potential for fragmentation.[2] |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Molecular weight, degree of PEGylation, PEGylation site | High | High | - | Medium | Provides accurate mass measurements, can be coupled to LC for complex mixture analysis.[7][9] | Sensitive to salts and detergents, complex spectra from multiply charged ions.[2] |
| Capillary Electrophoresis (CE-SDS) | Apparent molecular weight, purity | High | - | < 10% RSD for major components[10] | High | High resolution, automated, requires minimal sample.[11] | Can be sensitive to matrix effects, method development can be complex. |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Isoelectric point (pI), charge heterogeneity | High | - | - | High | High-resolution separation of charge variants.[12] | PEG moiety can interfere with focusing, requiring specific matrix formulations.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree of PEGylation, structural integrity | Low (for large molecules) | 10 µg/mL in blood[4][9] | 0.35-1.07%[13] | Low | Quantitative without standards, provides structural information, non-destructive.[14] | Low sensitivity, complex spectra for large molecules, requires high sample concentration. |
Note: The LOD/LOQ and precision values are highly dependent on the specific analyte, instrument, and method conditions. The data presented here are examples from the cited literature and should be considered as a general guide.
Experimental Workflows and Logical Relationships
The characterization of a PEGylated protein is often a multi-step process that involves a combination of analytical techniques to build a comprehensive profile of the molecule.
Caption: General workflow for the production and characterization of PEGylated proteins.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key analytical techniques discussed in this guide.
Protocol 1: Size-Exclusion Chromatography (SEC) for Purity and Aggregate Analysis
This protocol is a general guideline for the analysis of a PEGylated protein like PEG-GCSF using an Agilent AdvanceBio SEC column.[1]
Materials:
-
Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent
-
Agilent AdvanceBio SEC column (e.g., 130Å, 7.8 × 300 mm, 2.7 μm)
-
Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0
-
PEGylated protein standard and sample
-
Vials and caps
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to 215 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the PEGylated protein standard and sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment (e.g., 12.5 to 2000 µg/mL).
-
-
Chromatographic Run:
-
Inject 20 µL of the sample or standard.
-
Run the analysis for a sufficient time to allow for the elution of all species, including aggregates and free PEG.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregates, and other species.
-
Calculate the percentage of aggregates and other impurities.
-
Determine the retention time and peak area precision from replicate injections.
-
For quantitative analysis, generate a calibration curve by plotting peak area against concentration for the standards. Determine the LOD and LOQ based on signal-to-noise ratios or other validated methods.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Isomer Separation
This protocol provides a general method for separating PEGylated protein isomers using a C4 reversed-phase column.[15][16]
Materials:
-
HPLC system with a UV detector
-
Jupiter 300 C4 column (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.085% TFA in 90% acetonitrile/10% water
-
PEGylated protein sample
-
Vials and caps
Procedure:
-
System Preparation:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 20% B) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 45°C.
-
Set the UV detector wavelength to 220 nm.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Run:
-
Inject 10-15 µg of the protein sample.
-
Apply a linear gradient from 20% to 65% Mobile Phase B over 25 minutes.
-
After the gradient, flush the column with 90% B for 5 minutes, followed by re-equilibration at 20% B for at least 10 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the native protein and the different PEGylated isomers.
-
The elution order is typically based on the increasing hydrophobicity of the species.
-
Protocol 3: MALDI-TOF Mass Spectrometry for Molecular Weight Determination
This protocol outlines a general procedure for the analysis of PEGylated proteins using MALDI-TOF MS.[8][11]
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., Sinapinic acid or α-Cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA)
-
PEGylated protein sample
-
Calibration standards
Procedure:
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a concentration of approximately 1 mg/mL.
-
-
Spotting the Target Plate:
-
Mix 1 µL of the protein sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely, forming crystals.
-
Spot calibration standards in adjacent wells.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein.
-
Use a linear TOF mode for high molecular weight species.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Determine the average molecular weight of the PEGylated protein and the distribution of PEGylated species. The mass difference between adjacent peaks in the distribution corresponds to the mass of the PEG monomer unit (44 Da).
-
The following diagram illustrates a typical workflow for a reversed-phase HPLC experiment.
Caption: Workflow for RP-HPLC analysis of PEGylated protein isomers.
Protocol 4: Capillary Electrophoresis (CE-SDS) for Purity and Size Analysis
This protocol provides a general guideline for CE-SDS analysis of a monoclonal antibody, which can be adapted for PEGylated proteins.[17]
Materials:
-
CE-SDS system with a UV or LIF detector
-
Bare-fused silica (B1680970) capillary
-
SDS-MW Analysis Kit (containing SDS gel buffer, sample buffer, and molecular weight standards)
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT) or non-reducing agent (e.g., iodoacetamide (B48618) - IAM)
-
PEGylated protein sample
Procedure:
-
System Preparation:
-
Install and condition the capillary according to the manufacturer's instructions.
-
Fill the capillary with the SDS gel buffer.
-
-
Sample Preparation (Reduced):
-
Mix the protein sample (to a final concentration of 0.5-1 mg/mL) with the sample buffer containing SDS and DTT.
-
Heat the mixture at 90°C for 5-10 minutes to denature and reduce the protein.
-
-
Sample Preparation (Non-Reduced):
-
Mix the protein sample with the sample buffer containing SDS and IAM.
-
Incubate at 70°C for 10-15 minutes.
-
-
Electrophoresis:
-
Inject the prepared sample into the capillary (electrokinetic injection).
-
Apply the separation voltage (e.g., 15 kV).
-
Detect the separated species using UV (e.g., at 220 nm) or LIF.
-
-
Data Analysis:
-
Analyze the electropherogram to determine the migration times and corrected peak areas of the main peak and any impurities or fragments.
-
Use the molecular weight standards to create a calibration curve and estimate the apparent molecular weight of the PEGylated protein and related species.
-
This guide provides a starting point for researchers and scientists involved in the analysis of PEGylated proteins. The optimal analytical strategy will always be product-specific and should be developed and validated according to regulatory guidelines. By understanding the principles, strengths, and limitations of each technique, a robust and comprehensive analytical workflow can be established to ensure the quality and consistency of these important biotherapeutics.
References
- 1. waters.com [waters.com]
- 2. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 10. eag.com [eag.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. blob.phenomenex.com [blob.phenomenex.com]
- 17. nist.gov [nist.gov]
Mass Spectrometry Analysis of Bis-NH2-PEG2 Products: A Comparative Guide
For researchers, scientists, and drug development professionals working with bioconjugation and proteomics, the characterization of linker molecules is a critical step in ensuring the quality and consistency of their final products. Bis-NH2-PEG2, a homobifunctional amine-terminated polyethylene (B3416737) glycol (PEG) linker, is a discrete compound widely used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its defined molecular weight and structure offer significant advantages in analytical characterization compared to traditional polydisperse PEG reagents.[3][4]
This guide provides a comparative analysis of this compound products using mass spectrometry, offering insights into its expected analytical behavior and how it contrasts with alternative linkers. Detailed experimental protocols and data visualization are included to facilitate a comprehensive understanding.
The Advantage of Discrete PEG Linkers in Mass Spectrometry
The primary advantage of using a discrete PEG linker like this compound lies in its monodispersity. Unlike polydisperse PEGs, which are mixtures of polymers with a range of molecular weights, a discrete PEG is a single chemical entity with a precise molecular weight.[4][5] This fundamental difference has a profound impact on mass spectrometry analysis.
A monodisperse compound like this compound will produce a single, sharp peak for its molecular ion in a mass spectrum, simplifying data interpretation and quality control.[5] In contrast, a polydisperse PEG will yield a broad distribution of peaks, each corresponding to a different chain length, which complicates analysis and can obscure impurities.[5][6]
Mass Spectrometry Profile of this compound
Molecular Formula: C₆H₁₆N₂O₂[1] Molecular Weight: 148.21 g/mol [1]
Expected Mass Spectrum
In positive-ion electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be readily protonated at its two terminal amine groups. The primary observed species would be the singly protonated molecular ion [M+H]⁺ at m/z 149.22 and the doubly protonated ion [M+2H]²⁺ at m/z 74.61. The relative abundance of these ions will depend on the ionization source conditions.
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is predicted to involve the characteristic fragmentation of the polyether backbone, which is the sequential loss of ethylene (B1197577) oxide units (C₂H₄O, mass = 44.03 Da).[7] The presence of the terminal amino groups will also influence fragmentation, leading to characteristic amine-containing fragment ions.
Table 1: Predicted Key Fragment Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 149.22 ([M+H]⁺) | 132.19 | [M+H - NH₃]⁺ |
| 149.22 ([M+H]⁺) | 105.16 | [M+H - C₂H₄O]⁺ |
| 149.22 ([M+H]⁺) | 88.13 | [M+H - C₂H₅NO]⁺ |
| 149.22 ([M+H]⁺) | 61.10 | [M+H - 2(C₂H₄O)]⁺ |
| 149.22 ([M+H]⁺) | 44.05 | [C₂H₆N]⁺ |
Comparison with Alternatives: Discrete vs. Polydisperse PEG Linkers
The choice of linker can significantly impact the analytical characterization of the resulting bioconjugate. Here, we compare the mass spectrometry analysis of this compound with a generic polydisperse diamino-PEG linker of a comparable average molecular weight.
Table 2: Mass Spectrometry Comparison of Discrete vs. Polydisperse PEG Linkers
| Feature | This compound (Discrete) | Polydisperse NH2-PEG-NH2 (Avg. MW ~150) |
| Molecular Weight | 148.21 g/mol (Precise) | Average of a distribution |
| Mass Spectrum | Single, sharp molecular ion peak[5] | Broad distribution of peaks, each separated by 44 Da (C₂H₄O)[6] |
| Purity Assessment | Straightforward; impurities appear as distinct peaks | Difficult; impurities can be masked by the polymer distribution |
| Data Interpretation | Simple and unambiguous | Complex; requires deconvolution to determine average MW and polydispersity[8] |
| Reproducibility | High batch-to-batch consistency | Can vary between batches |
Experimental Protocol: LC-MS/MS Analysis of this compound
This section provides a detailed methodology for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Solvent: Prepare a stock solution of this compound in a solvent compatible with reverse-phase chromatography, such as a mixture of water and acetonitrile (B52724) or methanol. A typical starting concentration is 1 mg/mL.
-
Dilution: Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase conditions.
Liquid Chromatography (LC)
Given the hydrophilic nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention than a standard C18 column. However, with appropriate mobile phase modifiers, a C18 column can also be used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 149.22).
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Product Ion Scan Range: m/z 30-160.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound and the logical relationship in choosing a PEG linker.
Conclusion
The use of discrete PEG linkers, such as this compound, offers significant advantages for the mass spectrometric analysis of bioconjugates. Its defined molecular weight leads to a clean and easily interpretable mass spectrum, facilitating accurate quality control and characterization. In contrast, polydisperse PEG linkers present considerable analytical challenges due to their inherent heterogeneity. For researchers and drug developers who require precise analytical characterization and batch-to-batch consistency, monodisperse linkers like this compound are the superior choice. The provided experimental protocol and workflows serve as a practical guide for the successful analysis of these important bioconjugation reagents.
References
- 1. NH2-PEG2-NH2 | CAS:929-59-9 | Biopharma PEG [biochempeg.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 4. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Successful Bis-NH2-PEG2 Conjugation
For researchers and professionals in drug development, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a molecule is a critical step that demands robust analytical confirmation. This guide provides a comparative overview of key analytical techniques used to verify the covalent attachment of Bis-NH2-PEG2, a common amine-terminated PEG linker. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable characterization methods for your research needs.
Comparison of Analytical Techniques
The choice of analytical method for confirming PEGylation depends on various factors, including the nature of the conjugated molecule, the desired level of detail, and the available instrumentation. Below is a summary of commonly employed techniques, highlighting their strengths and limitations.
| Technique | Principle | Information Provided | Pros | Cons |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Provides the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (number of attached PEG chains). Can also reveal the presence of unconjugated species and sample heterogeneity.[1][2] | High sensitivity, relatively fast analysis, and provides direct evidence of covalent modification. Can be used for a wide range of molecular weights.[3][4] | Can be challenging for very large or heterogeneous PEGylated proteins.[3][4] Mass accuracy can be lower for high molecular weight species. |
| SEC-MALS | Separates molecules based on their hydrodynamic volume, followed by multi-angle light scattering for absolute molecular weight determination. | Determines the molar mass and size (hydrodynamic radius) of the conjugate. Can separate and quantify different PEGylated species, unconjugated protein, and free PEG.[5][6][7] | Provides information on both size and molecular weight, allowing for the characterization of conformation. Excellent for assessing aggregation and heterogeneity.[5] | Requires more complex instrumentation and data analysis compared to standard SEC. The accuracy depends on the refractive index increment (dn/dc) values of the components.[7] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Confirms the formation of the covalent bond between the PEG linker and the molecule. Can provide information on the site of conjugation and the structure of the conjugate. | Provides unambiguous structural information at the atomic level. Can be used to quantify the degree of PEGylation. | Lower sensitivity compared to mass spectrometry. May require isotopic labeling for complex molecules. Spectra can be complex and require expertise for interpretation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds. | Can detect the presence of characteristic PEG vibrational bands (e.g., C-O-C stretch) in the conjugate, confirming the presence of the PEG moiety.[8] | Relatively simple and fast technique. Non-destructive. Can be used for solid and liquid samples. | Provides indirect evidence of conjugation. Less specific than MS or NMR and may not be suitable for determining the degree of PEGylation or site of attachment. |
Experimental Protocols
MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the PEGylated conjugate and assess the degree of PEGylation.
Methodology:
-
Sample Preparation:
-
Dissolve the non-PEGylated and PEGylated samples in a suitable solvent (e.g., 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid) to a concentration of approximately 1 mg/mL.[9]
-
Prepare a saturated matrix solution. A common matrix for PEGylated proteins is α-cyano-4-hydroxycinnamic acid (CHCA) or sinapic acid (SA).[9]
-
-
Target Plate Spotting:
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry.
-
Spot 1 µL of the sample solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear or reflector mode, depending on the expected mass of the conjugate.
-
Acquire spectra over an appropriate mass range to detect both the unconjugated and PEGylated species.
-
-
Data Analysis:
-
Determine the molecular weight of the unconjugated molecule and the PEGylated conjugate from the mass spectra.
-
The mass difference between the PEGylated and unconjugated species should correspond to the mass of the attached this compound linker(s).
-
The presence of multiple peaks with mass differences corresponding to multiples of the PEG linker mass indicates different degrees of PEGylation.
-
SEC-MALS
Objective: To determine the absolute molecular weight, size, and heterogeneity of the PEGylated conjugate.
Methodology:
-
System Setup:
-
Equilibrate a size-exclusion chromatography (SEC) system with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Connect the SEC column to a multi-angle light scattering (MALS) detector, a differential refractive index (dRI) detector, and a UV detector.
-
-
Sample Analysis:
-
Inject the PEGylated sample onto the SEC column.
-
Monitor the elution profile using all three detectors.
-
-
Data Analysis:
-
Use the data from the MALS and dRI detectors to calculate the absolute molecular weight of the species eluting at each time point.
-
The UV detector signal will primarily correspond to the protein or other UV-active molecule, while the dRI signal is sensitive to both the protein and the PEG.
-
The resulting data can be used to determine the molecular weight of the entire conjugate, as well as the contributions from the protein and the PEG, thereby confirming conjugation and providing the degree of PEGylation.[5][7] The hydrodynamic radius can also be determined from the MALS data.[6]
-
¹H NMR Spectroscopy
Objective: To confirm the covalent linkage between this compound and the target molecule.
Methodology:
-
Sample Preparation:
-
Dissolve the unconjugated molecule, the this compound linker, and the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-10 mg/mL.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for all three samples using a high-resolution NMR spectrometer.
-
-
Data Analysis:
-
Identify the characteristic proton signals of the this compound linker. The ethylene (B1197577) glycol protons typically appear as a sharp singlet around 3.6 ppm.
-
In the spectrum of the conjugate, look for the appearance of these PEG signals.
-
More importantly, observe the chemical shift changes in the protons of the molecule at the site of conjugation. For example, if the conjugation occurs at a lysine (B10760008) residue, the protons on the alpha-carbon to the amine group will show a downfield shift upon amide bond formation. The disappearance of the amine protons of the PEG linker is also an indicator of successful conjugation.
-
ATR-FTIR Spectroscopy
Objective: To confirm the presence of the PEG moiety in the conjugate.
Methodology:
-
Sample Preparation:
-
Ensure the sample is free of any residual unconjugated PEG.
-
For liquid samples, place a small drop directly onto the attenuated total reflectance (ATR) crystal.
-
For solid samples, press them firmly against the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Look for the characteristic C-O-C stretching vibration of the PEG backbone, which typically appears as a strong, broad band around 1100 cm⁻¹.[8] The presence of this band in the spectrum of the purified conjugate confirms the incorporation of the PEG linker.
-
Visualization of Workflows
To further aid in the understanding and implementation of these analytical techniques, the following diagrams illustrate a general experimental workflow and a decision-making process for selecting the appropriate method.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. sciex.com [sciex.com]
- 3. covalx.com [covalx.com]
- 4. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Amine-Reactive Crosslinking: The Two-Step Approach with Bis-NH2-PEG2 vs. One-Step with Bis-NHS-PEGn
For researchers, scientists, and drug development professionals, the covalent crosslinking of proteins and other biomolecules is a cornerstone technique for a myriad of applications, from elucidating protein-protein interactions to the construction of antibody-drug conjugates (ADCs) and PROTACs. The choice of crosslinking strategy can profoundly impact the efficiency, yield, and stability of the resulting conjugate. This guide provides an objective comparison between a two-step crosslinking strategy utilizing the diamino linker, Bis-NH2-PEG2, and a one-step approach with homobifunctional N-hydroxysuccinimide (NHS) ester-functionalized polyethylene (B3416737) glycol (PEG) crosslinkers, such as Bis-NHS-(PEG)n.
Understanding the Crosslinking Strategies
This compound is not a direct crosslinker but rather a hydrophilic, diamino-functionalized PEG spacer.[1][][3] Its use in crosslinking involves a two-step process . First, the primary amine groups of this compound are reacted with an amine-reactive species, typically a homobifunctional NHS-ester crosslinker like Disuccinimidyl suberate (B1241622) (DSS) or its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3). This creates a hetero-bifunctional linker in situ. In the second step, the remaining reactive end of the initial crosslinker is then used to conjugate to the target protein. This approach is often employed in the synthesis of complex molecules like PROTACs, where the linker connects two different biologically active molecules.[4][5]
In contrast, Bis-NHS-(PEG)n crosslinkers are homobifunctional reagents that enable a one-step crosslinking of molecules containing primary amines.[6][7] These reagents possess an NHS ester at each end of a PEG spacer of varying length (where 'n' denotes the number of PEG units). The NHS esters react directly with primary amines on target proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds.[8] This method is straightforward for linking two proteins or for intramolecular crosslinking.
Performance Comparison: A Data-Driven Overview
The efficiency of NHS ester reactions is highly dependent on pH, with optimal reactivity occurring in the range of 7.2-8.5.[8] A major competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH.[8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, which can significantly impact the yield of the desired conjugate.[8]
In a one-step reaction with a Bis-NHS-(PEG)n crosslinker, both NHS esters are susceptible to hydrolysis from the moment the reaction is initiated. This can lead to the formation of mono-reacted crosslinkers that are unable to complete the crosslink, thereby reducing the overall efficiency.
The two-step strategy with this compound offers more control. The first step involves the reaction of an excess of a non-PEGylated crosslinker (like DSS or BS3) with this compound. After this initial reaction, the excess unreacted crosslinker can be removed. This ensures that the second step, the reaction with the target protein, begins with a purified, activated PEG linker. This can potentially lead to a higher overall yield of the final desired product by minimizing side reactions and the formation of incompletely reacted species.
However, the two-step process is more time-consuming and involves additional purification steps, which can lead to sample loss. The overall efficiency will depend on the efficiency of each individual step.
Quantitative Data Summary
The following tables summarize key performance indicators for the reaction chemistries involved. It is important to note that the data for the "Two-Step Strategy" is inferred from the individual reaction steps, as direct comparative data for the entire workflow is limited.
Table 1: Comparison of Reaction Efficiency and Conditions
| Parameter | Two-Step Strategy (this compound + NHS Ester) | One-Step Strategy (Bis-NHS-(PEG)n) | Key Considerations |
| Overall Yield | Potentially higher due to purification of the activated linker | Can be lower due to hydrolysis of one or both NHS esters | The two-step process involves more handling and potential for sample loss. |
| Reaction Steps | 2 (Activation of this compound, then conjugation) | 1 (Direct conjugation) | The one-step process is faster and simpler. |
| Reaction Control | Higher, allows for purification of the intermediate | Lower, both ends of the crosslinker react simultaneously | The two-step process allows for better control over the final product. |
| Optimal pH | Step 1: 7.2-8.5; Step 2: 7.2-8.5 | 7.2-8.5 | Higher pH increases reaction rate but also hydrolysis.[8] |
| Reaction Time | Longer (two reactions + purification) | Shorter (typically 30 min to 2 hours)[6] | The two-step process is more labor-intensive. |
| Side Reactions | Hydrolysis of the activating NHS ester in step 1. | Hydrolysis of one or both NHS esters. | Hydrolysis is a major competing reaction for all NHS-ester chemistries.[8] |
Table 2: Stability of Resulting Conjugate
| Parameter | Two-Step Strategy (Amide Bond) | One-Step Strategy (Amide Bond) | Notes |
| Bond Type | Stable Amide Bond | Stable Amide Bond | Both strategies result in the formation of the same stable covalent bond. |
| Hydrolytic Stability | High | High | Amide bonds are generally very stable under physiological conditions. Hydrolysis typically requires strong acid or base and heat.[7][9] |
| Influence of PEG | The PEG spacer can protect the amide bond from enzymatic degradation. | The PEG spacer can protect the amide bond from enzymatic degradation. | PEGylation is known to increase the stability of bioconjugates. |
Experimental Protocols
Protocol 1: Two-Step Protein Crosslinking with this compound and BS3
This protocol outlines a general procedure for crosslinking two proteins (Protein A and Protein B) using this compound and the water-soluble NHS-ester crosslinker, BS3.
Materials:
-
This compound
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
Step 1: Activation of this compound with BS3
-
Prepare a 10 mM solution of this compound in the Reaction Buffer.
-
Immediately before use, prepare a 100 mM solution of BS3 in the Reaction Buffer.
-
Add a 10-fold molar excess of the BS3 solution to the this compound solution.
-
Incubate the reaction for 30 minutes at room temperature.
-
Remove the excess, unreacted BS3 using a desalting column equilibrated with the Reaction Buffer. The eluate will contain the activated this compound-BS3 intermediate.
Step 2: Conjugation to Proteins
-
Combine Protein A and Protein B in the Reaction Buffer at the desired molar ratio.
-
Add the activated this compound-BS3 intermediate to the protein mixture at a 10- to 50-fold molar excess over the total protein concentration.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
The crosslinked protein conjugate can be purified from unreacted components by size exclusion chromatography.
Protocol 2: One-Step Protein Crosslinking with Bis-NHS-(PEG)n
This protocol describes a general procedure for crosslinking two proteins using a Bis-NHS-(PEG)n crosslinker.
Materials:
-
Bis-NHS-(PEG)n (e.g., Bis-PEG2-NHS ester)
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting columns or size exclusion chromatography equipment
Procedure:
-
Prepare a solution of Protein A and Protein B in the Reaction Buffer at the desired concentrations.
-
Immediately before use, dissolve the Bis-NHS-(PEG)n in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Add the Bis-NHS-(PEG)n stock solution to the protein mixture to achieve a final 10- to 50-fold molar excess of the crosslinker over the total protein concentration. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[6]
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[6]
-
Purify the crosslinked conjugate from unreacted crosslinker and proteins using a desalting column or size exclusion chromatography.
Visualizing the Workflows and Decision-Making
To further clarify the differences between these two strategies, the following diagrams illustrate the experimental workflows and a decision-making guide.
Conclusion
The choice between a two-step crosslinking strategy with this compound and a one-step approach with Bis-NHS-(PEG)n depends on the specific requirements of the experiment.
The one-step strategy with Bis-NHS-(PEG)n is simpler, faster, and requires fewer handling steps, making it a good choice for routine protein-protein crosslinking where high throughput is desired. However, the simultaneous reaction of both ends of the crosslinker and the competing hydrolysis reaction can lead to a more heterogeneous product mixture and potentially lower yields of the desired crosslinked species.
The two-step strategy involving this compound provides greater control over the reaction, allowing for the purification of the activated linker before its introduction to the target proteins. This can lead to a more defined final product and potentially higher overall yields, which is particularly important in the synthesis of complex bioconjugates like PROTACs and ADCs where precise stoichiometry is critical. The trade-off is a more complex and time-consuming workflow with a greater potential for sample loss during the additional purification steps.
Ultimately, the optimal strategy will depend on a balance between the need for reaction control and precision versus the desire for simplicity and speed. For applications demanding high purity and well-defined products, the increased control of the two-step approach may be advantageous, while for many standard crosslinking applications, the convenience of the one-step method is often sufficient.
References
- 1. Simple two-step covalent protein conjugation to PEG-coated nanocrystals | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Navigating the Linker Landscape: A Comparative Guide to Bis-NH2-PEG2 and Alkyl Linkers in Drug Design
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the drug. This guide provides an objective, data-driven comparison of two commonly employed linker classes: the hydrophilic Bis-NH2-PEG2 linker and traditional hydrophobic alkyl linkers.
This comparison will delve into the distinct physicochemical properties of these linkers and their impact on the performance of drug conjugates. We will present available quantitative data, detailed experimental protocols for key evaluation assays, and visual representations of relevant biological pathways and experimental workflows to aid in the rational selection of the optimal linker for your drug design endeavors.
At a Glance: Key Differences and Properties
The fundamental distinction between this compound and alkyl linkers lies in their polarity. This compound, with its ethylene (B1197577) glycol units, is hydrophilic, while alkyl linkers, composed of hydrocarbon chains, are hydrophobic. This difference has significant ramifications for the behavior of the resulting drug conjugate.
| Property | This compound Linker | Alkyl Linker |
| Hydrophilicity | High | Low |
| Solubility | Enhances aqueous solubility of the conjugate[1] | Can decrease aqueous solubility, especially with hydrophobic payloads[2] |
| Aggregation | Reduces the tendency for aggregation[1] | Can promote aggregation, particularly with high drug loading[2] |
| Pharmacokinetics | Generally prolongs plasma half-life and reduces clearance[3][4] | Can lead to rapid clearance and lower systemic exposure |
| Cell Permeability | Can improve cell permeability in some contexts by enabling favorable conformations[5][6] | Can have variable effects on cell permeability; may lead to lower permeability due to unfavorable conformations in some cases[5][6] |
| Immunogenicity | Generally low, but potential for anti-PEG antibodies exists[7] | Generally low |
| Synthesis | Readily available with defined lengths | Synthetically accessible and easily modified[8] |
Quantitative Performance Comparison
Direct head-to-head quantitative comparisons of this compound with a specific alkyl linker of equivalent length in the same drug conjugate are not extensively available in single studies. The following tables are a compilation of representative data from various studies to illustrate the performance differences between hydrophilic (PEG-based) and hydrophobic (alkyl-based) linkers.
Table 1: Impact on Pharmacokinetics (Representative Data)
| Linker Type | Drug Conjugate | Animal Model | Half-life (t½) | Clearance | Source |
| PEGylated | MMAE-ADC | Rat | Increased with PEG length | Decreased with PEG length up to PEG8 | [9] |
| Alkyl (non-cleavable) | T-DM1 (contains an alkyl-based linker) | Human | ~3-4 days | ~0.7 L/day | [10] |
| PEGylated | Affibody-MMAE | Mouse | 11.2-fold increase with 10kDa PEG vs. no PEG | Slower clearance with PEG | [11] |
Note: The data in this table is collated from different studies and should be interpreted with caution as the drug conjugates, payloads, and experimental conditions vary.
Table 2: Impact on In Vitro Efficacy (Representative Data)
| Linker Type | Drug Conjugate | Cell Line | IC50 | Source |
| Hydrophilic (PEG-based) | RGD-Cryptophycin | M21 | 303.0 nM | [8] |
| Hydrophobic (Val-Cit) | RGD-Cryptophycin | M21 | 7.63 nM | [8] |
| Hydrophilic (PEG-MMAE) | Anti-CD30 ADC | Karpas-299 | Sub-nanomolar (pM range) | [12] |
Note: The in vitro efficacy can be highly dependent on the payload, target, and linker cleavability. In some cases, the increased hydrophilicity of a PEG linker can slightly reduce the in vitro cytotoxicity compared to a more hydrophobic, readily cleavable linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of drug conjugates. Below are protocols for key experiments cited in the comparison of this compound and alkyl linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs with this compound and alkyl linkers
-
Control antibody and free drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the ADCs, control antibody, and free drug in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.
Kinetic Solubility Assay
This protocol helps to determine the solubility of the drug conjugates.
Materials:
-
Drug conjugates (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Microtiter plates
-
Nephelometer or UV spectrophotometer
Procedure:
-
Prepare a high-concentration stock solution of the drug conjugate in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Add PBS to each well to achieve a range of final concentrations.
-
Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).
-
For a nephelometric assay, measure the light scattering to detect undissolved particles.
-
For a direct UV assay, filter the solutions to remove any precipitate and measure the absorbance of the filtrate at a wavelength where the conjugate absorbs.
-
Calculate the solubility based on the highest concentration that does not show precipitation or by creating a standard curve.
In Vivo Pharmacokinetics Study
This protocol is for determining the pharmacokinetic profile of an ADC in an animal model.
Materials:
-
Animal model (e.g., BALB/c mice or Sprague-Dawley rats)
-
ADC constructs
-
Sterile saline for injection
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA or LC-MS/MS instrumentation for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of animals.
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.) via retro-orbital or tail vein bleeding.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated ELISA method. Alternatively, LC-MS/MS can be used to quantify the payload.
-
Plot the plasma concentration-time curve and use pharmacokinetic software to calculate parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,8-Diamino-3,6-dioxaoctane for synthesis 929-59-9 [sigmaaldrich.com]
- 7. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is the linchpin of success. This guide provides an objective comparison of the leading experimental methods used to validate and characterize this critical interaction. We delve into detailed experimental protocols, present quantitative data for easy comparison, and offer visualizations to clarify complex workflows and signaling pathways.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for the POI and the E3 ligase. The ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount. Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program.
The PROTAC Mechanism of Action: A Signaling Pathway
At its core, a PROTAC hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the proteasome.
Safety Operating Guide
Proper Disposal of Bis-NH2-PEG2: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bis-NH2-PEG2 (di-amino-polyethylene glycol) is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Although not classified as a hazardous waste by the Environmental Protection Agency (EPA), its potential for environmental impact necessitates a cautious and systematic approach to its disposal. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific GHS classifications for this compound are not always readily available, the precautionary principle should be applied. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[1] Work should be conducted in a well-ventilated area, and the formation of dust or aerosols should be minimized.[1][2] In case of a spill, the material should be collected and placed in a suitable, closed container for disposal.[1][2]
Quantitative Data for Disposal
Specific quantitative disposal limits for this compound are not widely established by regulatory bodies. Therefore, all disposal practices must strictly adhere to local, state, and federal regulations for chemical waste. The following table summarizes the general lack of specific quantitative data and reinforces the importance of regulatory compliance.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | Not Listed | [3][4][5][6] |
| Sewer Disposal Limit | Not Permitted | General Chemical Waste Guidelines |
| Landfill Disposal | Not Permitted for direct disposal | General Chemical Waste Guidelines |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed hazardous waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible manner.
For Small Quantities (Lab-Scale)
-
Segregation : Do not mix this compound waste with other waste streams. Keep it separate to avoid any potential chemical reactions.
-
Containerization : Place the waste in a clearly labeled, sealed, and chemically compatible container. The original container can be used if it is in good condition. The label should include the words "Hazardous Waste," the chemical name (this compound), and the approximate quantity.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.
-
Collection : Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
For Large Quantities
-
Consultation : For larger volumes of this compound waste, it is crucial to consult with your institution's EHS department or a professional hazardous waste disposal company to ensure proper packaging, transportation, and disposal.
-
Packaging : Use larger, approved chemical waste drums (e.g., 55-gallon drums) for storage.[7] Ensure these containers are properly labeled and sealed.
-
Documentation : Maintain accurate records of the waste generated, including quantities and dates of accumulation.
-
Professional Disposal : Arrange for a licensed hazardous waste hauler to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [2][8] Although polyethylene (B3416737) glycol is biodegradable, the amine functional groups can have adverse effects on aquatic life.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
Personal protective equipment for handling Bis-NH2-PEG2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Bis-NH2-PEG2. The following procedural steps are designed to ensure safe laboratory operations and proper waste management.
Personal Protective Equipment (PPE)
Due to the limited availability of specific hazard data for this compound, a conservative approach to personal protection is recommended, drawing upon safety protocols for similar amine-terminated polyethylene (B3416737) glycol (PEG) compounds. Standard laboratory best practices should always be observed.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be equipped with side shields. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Chemically resistant. Nitrile gloves are a suitable choice. Gloves must be inspected before use and disposed of properly after handling the compound.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. If dusts are generated, a respirator may be necessary.[2] |
Operational Plan: Handling this compound
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][3]
-
For long-term storage, it is recommended to store under an inert atmosphere such as Nitrogen or Argon at a low temperature (≤ -15°C).[4]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or aerosols.[5] Avoid the formation of dust.[1]
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water as a precaution.[1]
-
Skin: Wash off with soap and plenty of water.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]
-
Disposal Plan
While polyethylene glycol is generally considered biodegradable and not hazardous waste, it is crucial to adhere to local and institutional regulations for chemical waste disposal.[6][7]
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled waste container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Consult Regulations: Before disposal, consult your institution's EHS guidelines or local regulations for chemical waste.
-
Licensed Disposal: Arrange for collection by a licensed chemical waste disposal contractor.[6]
-
Avoid Drains: Do not dispose of this compound down the drain.[8]
Experimental Workflow: Safe Handling of this compound
Caption: Logical steps for safely handling this compound.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. glitherm.com [glitherm.com]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
